11-hydroxyhexadecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C37H66N7O18P3S |
|---|---|
Molekulargewicht |
1021.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-hydroxyhexadecanethioate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-4-5-11-14-25(45)15-12-9-7-6-8-10-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53) |
InChI-Schlüssel |
FXKVIWLYIFAXBG-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Enigmatic Role of 11-Hydroxyhexadecanoyl-CoA: A Technical Guide for Researchers
Abstract
11-hydroxyhexadecanoyl-CoA, a hydroxylated derivative of the ubiquitous palmitoyl-CoA, represents a fascinating yet underexplored molecule in cellular biochemistry. While direct research on this specific acyl-CoA is limited, this technical guide synthesizes current knowledge on related pathways and molecules to infer its plausible biological roles, metabolic pathways, and methods for its study. Drawing parallels with well-characterized hydroxy fatty acids, we explore its potential involvement in the synthesis of structural lipids, such as ceramides (B1148491), and as an intermediate in specific metabolic routes. This document provides a comprehensive overview of the synthesis of hydroxylated fatty acids by cytochrome P450 enzymes, their activation to CoA esters, and their subsequent metabolic fate. Furthermore, we present detailed experimental protocols for the quantitative analysis of hydroxylated acyl-CoAs and for the enzymatic assays relevant to their metabolism, alongside structured tables of quantitative data for related compounds to serve as a valuable resource for researchers venturing into this area.
Introduction
Saturated fatty acids, such as palmitic acid (hexadecanoic acid), are fundamental building blocks for cellular membranes and a major source of metabolic energy. The functionalization of these fatty acid chains through hydroxylation introduces a new layer of complexity and biological activity. This compound is the coenzyme A thioester of 11-hydroxyhexadecanoic acid, a palmitic acid molecule hydroxylated at the 11th carbon position. While its precise biological significance is yet to be fully elucidated, its structural similarity to other known bioactive hydroxy fatty acids suggests potential roles in cell signaling, membrane structure, and energy metabolism. This guide aims to provide a foundational understanding of this compound, stimulating further research into its cellular functions.
Putative Biosynthesis of this compound
The synthesis of this compound in cells is likely a two-step process involving the hydroxylation of palmitic acid followed by its activation to a CoA ester.
Step 1: Hydroxylation of Palmitic Acid
The introduction of a hydroxyl group onto a fatty acid chain is primarily catalyzed by cytochrome P450 (CYP) monooxygenases.[1][2] These enzymes are capable of hydroxylating fatty acids at various positions, including the terminal (ω) carbon and sub-terminal (ω-1, ω-2, etc.) positions.[3][4] Specifically, enzymes belonging to the CYP4A, CYP4B, and CYP4F families are known to exhibit fatty acid hydroxylase activity.[4]
The formation of 11-hydroxyhexadecanoic acid would involve an (ω-5) hydroxylation of palmitic acid. Studies on CYP2B1 have demonstrated its ability to hydroxylate fatty acids at positions five or more methylene (B1212753) groups away from the carboxyl group, which includes the C11 position of hexadecanoic acid.[5] This suggests that a member of the cytochrome P450 superfamily is the likely catalyst for this initial step.
Step 2: Acyl-CoA Synthesis
Following hydroxylation, 11-hydroxyhexadecanoic acid must be "activated" by conversion to its coenzyme A thioester, this compound. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the acyl-CoA.
Potential Biological Roles
Based on the functions of structurally similar molecules, this compound may participate in several key cellular processes.
Precursor for Ceramide Synthesis
One of the most well-documented roles for hydroxylated fatty acids is their incorporation into ceramides, a class of sphingolipids essential for the integrity of the skin's permeability barrier.[3][6] Specifically, ω-hydroxy very-long-chain fatty acids are precursors for the synthesis of acylceramides.[7] The synthesis of ceramides involves the transfer of a fatty acyl group from an acyl-CoA to a sphingoid base, a reaction catalyzed by ceramide synthases (CerS).[8][9] Different CerS isoforms exhibit specificity for acyl-CoAs of varying chain lengths.[6][10] It is plausible that this compound serves as a substrate for a specific CerS, leading to the formation of a novel class of hydroxylated ceramides with distinct biophysical properties and biological functions.
Intermediate in Metabolic Degradation
Mid-chain hydroxylated fatty acids may be directed towards specific catabolic pathways. The degradation of this compound could potentially proceed through a modified β-oxidation pathway. The presence of the hydroxyl group may require the action of specialized enzymes to process the molecule. For instance, the degradation of medium-chain fatty acids is dependent on medium-chain acyl-CoA dehydrogenase (MCAD).[11] A similar, yet uncharacterized, enzymatic machinery may be responsible for the breakdown of this compound.
Alternatively, ω-oxidation represents another route for fatty acid catabolism, particularly when β-oxidation is impaired.[12] This pathway involves the further oxidation of the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid that can be subsequently shortened via β-oxidation from both ends.[3][13]
Quantitative Data
Direct quantitative data for this compound in cells and tissues is currently not available in the literature. However, data for other acyl-CoAs can provide a reference range for expected concentrations.
| Acyl-CoA Species | Cell/Tissue Type | Concentration (pmol/106 cells or pmol/mg tissue) | Reference |
| Total Fatty Acyl-CoAs | RAW264.7 cells | 12 ± 1.0 | [14] |
| Total Fatty Acyl-CoAs | MCF7 cells | 80.4 ± 6.1 | [14] |
| C16:0-CoA (Palmitoyl-CoA) | Mouse Liver | ~1.5 | [15] |
| C18:1-CoA (Oleoyl-CoA) | Mouse Liver | ~1.0 | [15] |
| Acetyl-CoA | Mouse Liver | ~4.8 | [15] |
| Propionyl-CoA | Mouse Liver | ~0.2 | [15] |
Experimental Protocols
The study of this compound necessitates robust analytical methods for its quantification and enzymatic assays to probe its metabolism.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
5.1.1. Sample Preparation
-
Cell Harvesting and Quenching: Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism by adding a cold extraction solvent, typically a mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., 40:40:20 v/v/v), containing an appropriate internal standard.
-
Tissue Homogenization: Flash-freeze tissues in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a cold extraction solvent containing an internal standard.
-
Extraction: Vortex the cell lysate or tissue homogenate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
5.1.2. LC-MS/MS Analysis
-
Chromatography: Employ a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ion-pairing agent like tributylamine) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion resulting from the fragmentation of the CoA moiety (e.g., the phosphopantetheine fragment) should be monitored.
In Vitro Cytochrome P450 Hydroxylation Assay
This assay can be used to identify CYP enzymes capable of synthesizing 11-hydroxyhexadecanoic acid.
5.2.1. Reaction Mixture
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Recombinant CYP enzyme
-
NADPH-cytochrome P450 reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Substrate: Palmitoyl-CoA or palmitic acid
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to solubilize the substrate
5.2.2. Protocol
-
Pre-incubate the reaction mixture containing all components except the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by acidification).
-
Extract the lipids using a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane/isopropanol).
-
Dry the organic phase and reconstitute the sample for analysis by LC-MS or GC-MS (after derivatization).
Conclusion and Future Directions
While the direct biological role of this compound remains to be definitively established, the available evidence strongly suggests its involvement in crucial cellular pathways, particularly in the synthesis of specialized lipids like ceramides. The synthesis of this molecule is likely mediated by cytochrome P450 enzymes, followed by activation by acyl-CoA synthetases. Future research should focus on identifying the specific enzymes responsible for its synthesis and degradation, as well as its precise biological functions. The development of targeted analytical methods and the use of advanced techniques such as lipidomics and metabolic flux analysis will be instrumental in unraveling the secrets of this enigmatic molecule and its potential implications in health and disease.
References
- 1. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Ceramide synthases transfer acyl-CoA onto sphingoid [reactome.org]
- 10. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Endogenous Presence of 11-Hydroxyhexadecanoyl-CoA in Tissues: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding and methodologies surrounding the endogenous presence of 11-hydroxyhexadecanoyl-CoA in mammalian tissues. While direct quantitative evidence for the endogenous existence of this specific long-chain hydroxy acyl-CoA is not yet present in scientific literature, this document outlines the theoretical basis for its formation, potential metabolic pathways, and detailed experimental protocols for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and the potential roles of novel lipid metabolites in health and disease.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of biochemical processes including energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1] Hydroxylated fatty acids and their corresponding acyl-CoA esters represent a class of lipids with emerging biological significance. While the roles of omega (ω) and ω-1 hydroxylated fatty acids are increasingly recognized, the presence and function of in-chain hydroxylated species such as this compound remain largely unexplored.
This whitepaper will address the hypothetical endogenous presence of this compound, detailing the enzymatic machinery capable of its synthesis and providing a robust framework for its experimental investigation.
Potential Biosynthetic Pathways
The formation of this compound in tissues is theoretically plausible through the action of two key enzyme families: cytochrome P450 monooxygenases and long-chain acyl-CoA synthetases.
Hydroxylation of Palmitic Acid
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases known to catalyze the hydroxylation of a wide range of endogenous and exogenous compounds, including fatty acids.[2] Several CYP families, notably CYP4A and CYP4F, are known to hydroxylate fatty acids at the terminal (ω) and sub-terminal (ω-1) positions.[2][3] While ω and ω-1 hydroxylation of palmitic acid (C16:0) would yield 16-hydroxyhexadecanoic acid and 15-hydroxyhexadecanoic acid, respectively, in-chain hydroxylation by other CYP isoforms is also a possibility. The regioselectivity of these enzymes can be influenced by the specific CYP isoform, tissue type, and physiological conditions.[4] Therefore, it is conceivable that a specific P450 enzyme could catalyze the hydroxylation of palmitic acid at the 11th carbon position to form 11-hydroxypalmitic acid.
Activation to this compound
Once formed, 11-hydroxypalmitic acid would require activation to its metabolically active CoA thioester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1] Mammals possess several ACSL isoforms with varying substrate specificities and tissue distributions.[5] While the specificity of ACSLs towards in-chain hydroxylated fatty acids is not extensively characterized, it is known that they can activate a broad range of long-chain fatty acids.[5]
Quantitative Data on Related Acyl-CoAs in Tissues
Although no quantitative data for this compound is available, analysis of other long-chain acyl-CoAs provides a valuable reference for expected concentration ranges in various tissues. The following table summarizes representative data from the literature for key long-chain acyl-CoAs.
| Acyl-CoA Species | Tissue | Organism | Concentration (pmol/mg tissue) | Reference |
| Palmitoyl-CoA (C16:0) | Liver | Rat | 1.5 - 3.0 | [6][7] |
| Stearoyl-CoA (C18:0) | Liver | Rat | 0.5 - 1.5 | [6][7] |
| Oleoyl-CoA (C18:1) | Liver | Rat | 1.0 - 2.5 | [6][7] |
| Palmitoyl-CoA (C16:0) | Skeletal Muscle | Human | ~0.2 - 0.5 | [8] |
| Oleoyl-CoA (C18:1) | Skeletal Muscle | Human | ~0.1 - 0.3 | [8] |
Note: Concentrations can vary significantly based on diet, physiological state, and analytical methodology.
Experimental Protocols for Quantification
The quantification of long-chain acyl-CoAs from biological tissues is a challenging analytical task due to their low abundance, amphipathic nature, and susceptibility to degradation. The current gold-standard for sensitive and specific quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
Tissue Homogenization and Extraction
-
Tissue Collection: Rapidly excise the tissue of interest and immediately freeze-clamp it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue (~50-100 mg) in a cold extraction solvent. A common solvent mixture is 2:1:0.8 methanol (B129727):chloroform:water containing an internal standard.
-
Internal Standard: Spike the homogenization buffer with a suitable internal standard, such as an odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled palmitoyl-CoA), to correct for extraction losses and matrix effects.
-
Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoAs will be in the aqueous/methanol phase.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous phase using a C18 SPE cartridge.
-
Condition the cartridge with methanol and then water.
-
Load the sample.
-
Wash with an aqueous solution to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 or C8 column for separation.
-
Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, to improve ionization efficiency.[6]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The [M+H]⁺ ion of the target acyl-CoA.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the CoA moiety (507 Da) or another specific fragmentation.[6]
-
-
Quantification: Create a standard curve using synthetic this compound (if available) or a closely related standard to determine the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
Potential Signaling and Metabolic Roles
While the specific functions of this compound are unknown, other long-chain acyl-CoAs and hydroxy fatty acids have been implicated in various signaling pathways. Long-chain acyl-CoAs can act as allosteric regulators of enzymes involved in metabolism and can influence gene expression.[4] Some hydroxylated fatty acids have been shown to have anti-inflammatory and insulin-sensitizing effects.[9] The investigation into the endogenous presence of this compound could therefore open new avenues for understanding lipid-mediated signaling in health and disease.
Conclusion and Future Directions
The endogenous presence of this compound in mammalian tissues remains a compelling but unproven hypothesis. The enzymatic machinery for its synthesis exists, and robust analytical methods are available for its detection and quantification. Future research should focus on targeted lipidomics studies in various tissues and cell types to definitively establish its presence. Should it be identified, further investigations into its biosynthetic and degradative pathways, as well as its potential physiological roles, will be warranted. The exploration of novel lipid metabolites like this compound holds the potential to uncover new layers of complexity in metabolic regulation and may lead to the identification of novel therapeutic targets.
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. [research.bidmc.org]
Potential Metabolic and Signaling Roles of 11-Hydroxyhexadecanoyl-CoA: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for specific signaling pathways involving 11-hydroxyhexadecanoyl-CoA is not extensively documented in current scientific literature. This guide, therefore, presents potential metabolic and signaling roles based on established principles of fatty acid metabolism and the known functions of structurally related molecules. The pathways and mechanisms described herein are proposed as hypotheses to guide future research.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in a multitude of cellular processes, ranging from energy metabolism and membrane biogenesis to the regulation of complex signaling networks. While the roles of common saturated and unsaturated fatty acyl-CoAs are well-characterized, the functions of modified species, such as hydroxyacyl-CoAs, are less understood. This document explores the potential metabolic fate and signaling implications of this compound, a hydroxylated derivative of palmitoyl-CoA. The presence of a hydroxyl group on the acyl chain introduces polarity and a potential site for further modification, suggesting unique biological activities compared to its non-hydroxylated counterpart.
Hypothesized Metabolic Pathways
Based on known fatty acid metabolic pathways, this compound could be generated and metabolized through several routes. The primary hypothesis involves the ω-1 hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA), followed by subsequent oxidation pathways.
Synthesis via Cytochrome P450-Mediated Hydroxylation
Long-chain fatty acids can be hydroxylated by cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4 family, which function as ω- and (ω-1)-hydroxylases.[1][2] These enzymes play a crucial role in the metabolism of fatty acids, eicosanoids, and fat-soluble vitamins.[1][3][4] The synthesis of this compound would likely involve the hydroxylation of hexadecanoyl-CoA at the 11th carbon position.
Subsequent Metabolism to Dicarboxylic Acids
Following its formation, this compound could be a substrate for alcohol and aldehyde dehydrogenases, leading to the formation of a dicarboxylic acid. This conversion of a terminal hydroxyl group to a carboxyl group is a known pathway for the metabolism of ω-hydroxy fatty acids.[5] The resulting dicarboxylyl-CoA could then enter peroxisomal β-oxidation.
Peroxisomal β-Oxidation
Long-chain dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation.[5][6][7] This pathway shortens the dicarboxylyl-CoA chain, producing acetyl-CoA and shorter-chain dicarboxylyl-CoAs. These products can then be transported to the mitochondria for further oxidation. Peroxisomal β-oxidation is a significant pathway under conditions of high fatty acid load.[6]
Potential Signaling Roles
The introduction of a hydroxyl group could impart signaling functions to this compound that are distinct from its non-hydroxylated precursor.
Modulation of Nuclear Receptor Activity
Long-chain fatty acids and their derivatives are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[8] The structural modification in this compound could alter its binding affinity and activation potential for PPAR isoforms (α, δ, γ), thereby influencing the expression of target genes.
Precursor for Novel Bioactive Lipids
The hydroxyl group of this compound could serve as a site for esterification with another fatty acid, leading to the formation of complex lipids like (O-acyl)-ω-hydroxy fatty acids (OAHFAs).[9][10] These lipids have been identified in skin and meibomian gland secretions and may have unique biophysical properties and signaling roles.
Regulation of Enzyme Activity
Long-chain acyl-CoAs can allosterically regulate the activity of various enzymes, including acetyl-CoA carboxylase and carnitine palmitoyltransferase 1. The presence of the hydroxyl group on this compound could alter its regulatory effects on these and other enzymes involved in fatty acid metabolism. The intracellular concentrations and flux of such molecules are thought to be managed by acyl-CoA-binding proteins (ACBPs).[11]
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, binding affinities, and cellular concentrations of this compound. Future research would be necessary to populate tables with such information.
Table 1: Enzyme Kinetic Parameters (Hypothetical)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| CYP4F isoform | Hexadecanoyl-CoA | Data not available | Data not available |
| Alcohol Dehydrogenase | This compound | Data not available | Data not available |
| Aldehyde Dehydrogenase | 11-Oxohexadecanoyl-CoA | Data not available | Data not available |
Table 2: Nuclear Receptor Binding Affinities (Hypothetical)
| Receptor | Ligand | Ki (nM) | EC50 (nM) |
|---|---|---|---|
| PPARα | This compound | Data not available | Data not available |
| PPARγ | This compound | Data not available | Data not available |
| PPARδ | this compound | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available. However, established methodologies for studying other acyl-CoAs can be adapted.
Protocol 1: In Vitro Synthesis of this compound
-
Objective: To synthesize this compound for use in biochemical and cell-based assays.
-
Methodology:
-
Incubate recombinant human CYP4F enzymes (e.g., CYP4F2) with hexadecanoyl-CoA in the presence of NADPH and a cytochrome P450 reductase.[3]
-
The reaction mixture should be buffered at a physiological pH (e.g., 7.4) and maintained at 37°C.
-
The reaction can be stopped by the addition of an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The product, this compound, can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
The identity of the product should be confirmed by mass spectrometry.
-
Protocol 2: Analysis of Peroxisomal β-Oxidation
-
Objective: To determine if this compound or its dicarboxylic acid derivative is a substrate for peroxisomal β-oxidation.
-
Methodology:
-
Isolate peroxisomes from cultured cells (e.g., hepatocytes) or animal tissue.
-
Incubate the isolated peroxisomes with radiolabeled this compound or its dicarboxylic acid derivative.
-
Monitor the production of chain-shortened acyl-CoAs and acetyl-CoA over time using techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry.
-
A control reaction without the substrate or with a known inhibitor of peroxisomal β-oxidation should be included.
-
Conclusion and Future Directions
While direct evidence is currently limited, the known biochemistry of fatty acid metabolism provides a strong foundation for hypothesizing the metabolic and signaling roles of this compound. Its synthesis via CYP450-mediated hydroxylation and subsequent metabolism through peroxisomal β-oxidation represent plausible metabolic fates. Furthermore, its potential to act as a signaling molecule, either directly by modulating nuclear receptor activity or indirectly as a precursor for other bioactive lipids, warrants further investigation.
Future research should focus on:
-
The definitive identification and characterization of the enzymes responsible for the synthesis and degradation of this compound.
-
The quantification of its endogenous levels in various tissues and disease states.
-
The elucidation of its specific molecular targets and downstream signaling effects.
Such studies will be crucial for understanding the full spectrum of biological activities of hydroxylated fatty acyl-CoAs and could reveal novel therapeutic targets for metabolic and inflammatory diseases.
References
- 1. CYP4F2 - Wikipedia [en.wikipedia.org]
- 2. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 3. Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization of 11-Hydroxyhexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyhexadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A molecule involved in fatty acid metabolism. As with other fatty acyl-CoAs, it plays a crucial role as an intermediate in various biochemical pathways. Understanding its precise three-dimensional structure and physicochemical properties is paramount for elucidating its biological function, identifying potential enzymatic partners, and designing targeted therapeutic interventions. This technical guide provides a comprehensive overview of the structural characterization of this compound, detailing experimental protocols and presenting key data in a structured format.
Physicochemical Properties
The structural characteristics of this compound can be predicted and analyzed using various spectroscopic and spectrometric techniques. Below is a summary of expected and theoretical data.
| Property | Value | Method |
| Molecular Formula | C₃₇H₆₆N₇O₁₈P₃S | Mass Spectrometry |
| Monoisotopic Mass | 1021.3463 g/mol | Mass Spectrometry |
| ¹H NMR | See Table 2 | NMR Spectroscopy |
| ¹³C NMR | See Table 3 | NMR Spectroscopy |
| Key MS/MS Fragments | See Table 4 | Tandem Mass Spectrometry |
Table 1: Predicted Physicochemical Properties of this compound.
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques for the structural elucidation of complex biological molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acyl Chain | ||
| CH₃ (C16) | ~0.88 | t |
| (CH₂)n (C4-C10, C12-C15) | ~1.25 | m |
| CH₂-CH(OH) (C10, C12) | ~1.45 | m |
| CH(OH) (C11) | ~3.60 | m |
| α-CH₂ (C2) | ~2.50 | t |
| β-CH₂ (C3) | ~1.60 | m |
| Coenzyme A Moiety | ||
| Pantothenate CH₂ | ~3.5-4.2 | m |
| Ribose H1' | ~6.1 | d |
| Adenine H2 | ~8.1 | s |
| Adenine H8 | ~8.4 | s |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acyl Chain | |
| CH₃ (C16) | ~14.0 |
| (CH₂)n | ~22.0-32.0 |
| CH(OH) (C11) | ~70.0 |
| C=O (C1) | ~173.0 |
| Coenzyme A Moiety | |
| Ribose Carbons | ~65.0-90.0 |
| Adenine Carbons | ~118.0-155.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and structuring acyl-CoA molecules. A characteristic fragmentation pattern for acyl-CoAs involves a neutral loss of the pantetheine-adenosine diphosphate (B83284) portion of the molecule.
Key MS/MS Fragmentation Data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 1022.35 [M+H]⁺ | 516.36 | [M+H - 507]⁺, Loss of 3'-phosphoadenosine 5'-diphosphate |
| 1022.35 [M+H]⁺ | 428.04 | [Adenosine 3',5'-diphosphate + H]⁺ |
Table 4: Predicted Key Fragmentation Patterns for this compound in Positive Ion Mode. The neutral loss of 507 Da is a diagnostic marker for acyl-CoA compounds.[1]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).
-
Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing.
-
pH Adjustment: Adjust the pH of the solution to a physiological range (e.g., pH 7.0-7.4) using dilute NaOD or DCl to ensure consistency of chemical shifts.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire 1D ¹H and ¹³C spectra, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the acyl-CoA. For example, starting at 2% B, ramping to 95% B, holding, and then re-equilibrating.[1]
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z 1022.35) and product ion scan (tandem MS) to obtain fragmentation data.
-
Collision Energy: Optimize collision energy to induce fragmentation and observe the characteristic daughter ions.
-
Data Analysis: Identify this compound based on its retention time and the presence of the specific precursor and fragment ions.
-
Biological Context and Signaling
This compound is an intermediate in the metabolic pathway of fatty acid β-oxidation. Specifically, it is a substrate for enzymes that catalyze the further oxidation of hydroxy fatty acids. While direct signaling roles for this compound are not well-defined, hydroxy fatty acids, in general, are known to have signaling functions. They can act as ligands for G-protein coupled receptors and modulate inflammatory pathways.
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the general pathway of fatty acid β-oxidation, where a hydroxyacyl-CoA intermediate is formed.
This pathway shows the conversion of a fatty acyl-CoA through a series of enzymatic steps, including the formation of a hydroxyacyl-CoA intermediate, to produce acetyl-CoA and a shortened acyl-CoA chain.
Experimental Workflow for Structural Characterization
The logical flow for the structural elucidation of this compound involves a combination of purification and analytical techniques.
This workflow outlines the key stages from biological sample to the final elucidated structure of this compound.
Conclusion
The structural characterization of this compound relies on a multi-faceted analytical approach, primarily employing NMR spectroscopy and mass spectrometry. While a complete experimental dataset for this specific molecule is not widely published, this guide provides a robust framework based on established principles for acyl-CoA analysis. The detailed protocols and predicted data herein serve as a valuable resource for researchers investigating the role of this and other long-chain hydroxy fatty acyl-CoAs in health and disease, and for professionals in the field of drug development targeting metabolic pathways. Further research to obtain high-resolution spectroscopic data will be crucial for a definitive and complete structural assignment.
References
The Subcellular Landscape of 11-hydroxyhexadecanoyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth analysis of the inferred subcellular localization of 11-hydroxyhexadecanoyl-CoA, detailing the enzymatic pathways likely responsible for its synthesis and the state-of-the-art methodologies for its experimental determination.
Executive Summary
The Principle of Acyl-CoA Compartmentalization
Metabolism is a highly organized process, with specific pathways segregated within distinct subcellular compartments to ensure efficiency and prevent futile cycles. Acyl-CoA thioesters, central intermediates in lipid metabolism, are no exception. The distribution of these molecules is tightly regulated, with different organelles maintaining unique acyl-CoA profiles.[1]
-
Mitochondria: The primary site for the β-oxidation of short, medium, and long-chain fatty acids for energy production.[2]
-
Peroxisomes: Responsible for the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and the synthesis of certain lipids.[3][4]
-
Cytosol: The main location for de novo fatty acid synthesis and the formation of cytosolic acetyl-CoA for various biosynthetic pathways.[5]
-
Endoplasmic Reticulum (ER): A major hub for lipid synthesis, including the assembly of complex lipids, fatty acid elongation, and desaturation. It is also the principal site for xenobiotic metabolism and hydroxylation reactions catalyzed by cytochrome P450 enzymes.[3][6]
-
Nucleus: Contains a distinct pool of acyl-CoAs, such as acetyl-CoA and propionyl-CoA, which serve as substrates for histone acylation, thereby linking metabolic status to epigenetic regulation.[1][7]
Inferred Subcellular Localization of this compound
The synthesis of this compound from hexadecanoyl-CoA (palmitoyl-CoA) is a two-step process: hydroxylation followed by CoA activation. The subcellular location of the enzymes catalyzing these reactions provides the strongest evidence for its site of synthesis.
Primary Site of Synthesis: The Endoplasmic Reticulum
The hydroxylation of a fatty acid at an internal carbon, such as the 11th position of a 16-carbon chain, is characteristic of the activity of cytochrome P450 (CYP) monooxygenases .[2][8]
-
CYP Enzyme Localization: The vast majority of CYP enzymes involved in fatty acid and xenobiotic metabolism are membrane-bound proteins embedded within the endoplasmic reticulum .[8][9] These enzymes utilize molecular oxygen and reducing equivalents to introduce hydroxyl groups onto their substrates.[2] While some CYPs can hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1) positions, others act on internal carbons.[2][8]
-
Activation to Acyl-CoA: The resulting 11-hydroxyhexadecanoic acid must then be "activated" to its CoA thioester form. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs) .[1] Several ACSL isoforms are known to reside in the ER membrane, where they activate fatty acids for subsequent entry into various metabolic pathways, including complex lipid synthesis.[1][3][6]
Given that both the hydroxylation and CoA activation steps are catalyzed by enzymes resident in the ER, it is the most probable site for the synthesis and primary localization of this compound.
Potential for Inter-Organelle Transport
Once synthesized in the ER, this compound could potentially be transported to other organelles for further metabolism. Acyl-CoA binding proteins (ACBPs) and other transport mechanisms facilitate the movement of acyl-CoAs between cellular compartments.[10] Speculative downstream fates could include:
-
Mitochondria or Peroxisomes: Transport for modification or degradation via β-oxidation pathways, although the hydroxyl group may necessitate specialized enzymatic handling.
-
Cytosol: Involvement in signaling pathways or incorporation into complex lipids.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key enzymatic steps and logical workflows related to the synthesis and analysis of this compound.
Synthesis Pathway
Caption: Inferred biosynthetic pathway of this compound in the ER.
Experimental Protocols for Determination of Subcellular Localization
To empirically determine and quantify the subcellular distribution of this compound, a combination of cell fractionation and advanced mass spectrometry is required.
Method: SILEC-SF for Quantitative Analysis
The gold standard for quantifying acyl-CoAs in subcellular compartments is Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF).[1] This method uses cells labeled with stable isotopes as an internal standard to control for analyte loss and artifacts during the fractionation process, ensuring high accuracy.
Detailed Protocol Steps:
-
Generation of Internal Standard: Culture a batch of cells in a medium containing a heavy isotope-labeled precursor for Coenzyme A, such as 15N113C3–vitamin B5 (pantothenate). This results in cells where all CoA species, including this compound, are labeled with a known mass shift.
-
Sample Preparation: Grow the experimental (unlabeled or "light") cells under the desired conditions.
-
Spiking: Prior to any fractionation, mix a known quantity of the "heavy" labeled cells with the "light" experimental cells. This is a critical step, as the heavy-labeled acyl-CoAs serve as internal standards throughout the entire procedure.
-
Homogenization and Subcellular Fractionation:
-
Lyse the combined cell mixture using a gentle method (e.g., Dounce homogenization) to preserve organelle integrity.
-
Perform differential centrifugation to separate the major organelles. A typical scheme involves:
-
Low-speed spin (e.g., 1,000 x g) to pellet nuclei.
-
Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.
-
High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet the microsomal fraction (containing ER).
-
The final supernatant represents the cytosolic fraction.
-
-
Purity of each fraction should be validated by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, COX IV for mitochondria, Tubulin for cytosol).
-
-
Extraction of Acyl-CoAs: Extract acyl-CoAs from each isolated fraction using a suitable solvent, typically an acidic solution of acetonitrile/isopropanol.
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using liquid chromatography (LC).
-
Perform detection and quantification using tandem mass spectrometry (MS/MS).
-
Quantify the amount of the "light" (experimental) this compound by comparing its signal intensity to the known amount of the "heavy" (internal standard) counterpart in each fraction.
-
Workflow Diagram
References
- 1. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
11-Hydroxyhexadecanoyl-CoA: A Potential Biomarker on the Horizon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in numerous metabolic pathways and are increasingly recognized as significant signaling molecules within the cell.[1] 11-hydroxyhexadecanoyl-CoA, a hydroxylated derivative of a 16-carbon fatty acyl-CoA, represents a potentially important, yet understudied, molecule in this class. While direct research on this compound is limited, its structural similarity to other hydroxy fatty acyl-CoAs suggests it may play a role in cellular metabolism and signaling, and consequently, hold potential as a biomarker for various physiological and pathological states. This technical guide aims to provide a comprehensive overview of the current understanding of long-chain hydroxy acyl-CoAs, their metabolism, and analytical methodologies, to lay the groundwork for future investigations into this compound as a potential biomarker.
Metabolism of Long-Chain Hydroxy Acyl-CoAs
The metabolic fate of this compound is likely intertwined with the established pathways of fatty acid metabolism, namely fatty acid elongation and beta-oxidation, which occur in the endoplasmic reticulum, mitochondria, and peroxisomes.
Fatty Acid Elongation
Very long-chain fatty acids are synthesized in the endoplasmic reticulum through a four-step elongation cycle.[2][3] It is conceivable that a precursor to this compound could be elongated to this C16 species. The cycle involves condensation, reduction, dehydration, and a second reduction, with key enzymes such as fatty acid elongases (ELOVLs) and 3-hydroxyacyl-CoA dehydratases (HACDs).[2][3]
Beta-Oxidation
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy.[4] This process occurs in both mitochondria and peroxisomes, with peroxisomes being particularly important for the initial breakdown of very-long-chain and branched fatty acids.[4][5] Hydroxy fatty acids are known intermediates in beta-oxidation. The third step of this cycle is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which converts a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[6] While this compound has a hydroxyl group at the 11th position, not the 3rd, its metabolism might involve specialized enzymes that can act on mid-chain hydroxyl groups or it may be a substrate for peroxisomal beta-oxidation.
A hypothesized metabolic pathway for this compound is presented below.
Potential as a Biomarker
Alterations in the levels of long-chain acyl-CoAs have been implicated in a variety of metabolic disorders. Therefore, this compound could serve as a biomarker for conditions where fatty acid metabolism is dysregulated.
Fatty Acid Oxidation Disorders (FAODs)
FAODs are a group of inherited metabolic disorders that impair the body's ability to break down fatty acids for energy.[7] These disorders can lead to an accumulation of fatty acid intermediates, including hydroxyacyl-CoAs.[8][9] Specific deficiencies in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) result in the accumulation of long-chain 3-hydroxy fatty acids.[7] While not a 3-hydroxy species, the accumulation of this compound could potentially indicate a bottleneck in a yet-to-be-characterized metabolic pathway or a specific enzyme deficiency.
Other Metabolic Conditions
Dysregulation of fatty acid metabolism is also a hallmark of other conditions such as nonalcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and certain cancers.[10][11][12] The intracellular concentrations of long-chain acyl-CoAs are tightly regulated, and their accumulation can lead to lipotoxicity.[13] Therefore, profiling a panel of acyl-CoAs, including hydroxylated species like this compound, could provide valuable diagnostic or prognostic information in these complex diseases.
Experimental Protocols
The analysis of long-chain acyl-CoAs in biological samples is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.[14][15]
Sample Preparation
A general workflow for the extraction and analysis of long-chain acyl-CoAs from biological tissues is outlined below.
LC-MS/MS Analysis
A detailed protocol for the quantification of long-chain acyl-CoAs using LC-MS/MS is summarized in the table below. This protocol can be adapted for the specific analysis of this compound.
| Parameter | Description | Reference |
| Chromatography | ||
| Column | C18 reversed-phase column | [14][15] |
| Mobile Phase A | Ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) in water | [14][16] |
| Mobile Phase B | Acetonitrile | [14] |
| Gradient | A binary gradient from a low to high percentage of organic solvent (acetonitrile) is typically used to elute the acyl-CoAs based on their hydrophobicity. | [14] |
| Flow Rate | 0.2 - 0.5 mL/min | [17] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14][17] |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [16][17] |
| Precursor Ion | [M+H]+ or [M+2H]2+ | [17] |
| Product Ion | A characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored for acyl-CoAs. | [15] |
| Internal Standards | Stable isotope-labeled acyl-CoAs (e.g., C17:0-CoA) are used for accurate quantification. | [17] |
Potential Signaling Roles
Long-chain acyl-CoAs are not merely metabolic intermediates; they also act as signaling molecules that can modulate the activity of various proteins, including enzymes, ion channels, and transcription factors.[1][18][19] The intracellular concentration of free, unbound acyl-CoAs is maintained at a very low level, suggesting that even small changes can have significant signaling consequences.[20]
It is plausible that this compound could participate in cellular signaling through several mechanisms:
-
Allosteric Regulation of Enzymes: Long-chain acyl-CoAs are known to regulate key metabolic enzymes such as acetyl-CoA carboxylase.[20]
-
Modulation of Ion Channels: They have been shown to affect the activity of ion channels, such as KATP channels in pancreatic beta-cells.[21]
-
Regulation of Gene Expression: Acyl-CoAs can influence the activity of transcription factors, thereby altering gene expression patterns.[18]
Conclusion and Future Directions
While direct evidence is currently lacking, the existing knowledge of long-chain hydroxy acyl-CoA metabolism and function provides a strong rationale for investigating this compound as a potential biomarker. Future research should focus on:
-
Developing specific and sensitive analytical methods for the absolute quantification of this compound in various biological matrices.
-
Elucidating the metabolic pathways that lead to the synthesis and degradation of this compound and identifying the enzymes involved.
-
Profiling the levels of this compound in preclinical models and human cohorts of diseases associated with dysregulated fatty acid metabolism.
-
Investigating the potential signaling roles of this compound and its impact on cellular function.
By addressing these key areas, the scientific community can unlock the potential of this compound as a novel biomarker for the diagnosis, prognosis, and therapeutic monitoring of a range of metabolic diseases.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Children's Hospital of Philadelphia [chop.edu]
- 8. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 19. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of 11-Hydroxyhexadecanoyl-CoA: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct biological role of 11-hydroxyhexadecanoyl-CoA remains to be fully elucidated, existing research on fatty acid metabolism provides a foundational framework for postulating its function and developing investigative strategies. This technical guide synthesizes current knowledge on analogous molecules and pathways to present a hypothetical, yet scientifically grounded, exploration of this compound. We will delve into its potential biosynthesis, subsequent metabolic fate, and plausible signaling functions. Furthermore, this document provides detailed experimental protocols and data presentation frameworks to guide future research in this nascent area.
Introduction: The Emerging Significance of Hydroxy Fatty Acyl-CoAs
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of protein function.[1][2] Hydroxylated fatty acids and their CoA esters are increasingly recognized for their diverse biological activities, ranging from components of structural lipids to potent signaling molecules. For instance, omega-hydroxylation of fatty acids by cytochrome P450 (CYP) enzymes is a critical step in the formation of dicarboxylic acids for subsequent metabolism and can generate bioactive signaling molecules.[3][4] While research has focused on terminal and sub-terminal hydroxylation, the functional implications of in-chain hydroxylation, such as at the 11th position of hexadecanoyl-CoA, remain a compelling area of investigation. This guide provides a preliminary framework for studying the function of this compound.
Hypothetical Biosynthesis of this compound
The formation of this compound is likely initiated by the hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA). This reaction is plausibly catalyzed by a member of the cytochrome P450 superfamily of enzymes, which are known to hydroxylate fatty acids at various positions.[5][6][7] Specifically, a CYP enzyme with a preference for sub-terminal C-H bonds of long-chain fatty acids could be responsible.
Proposed Signaling Pathway for Biosynthesis
Caption: Proposed biosynthesis of this compound.
Potential Metabolic Fates and Functions
Following its synthesis, this compound could undergo several metabolic transformations, leading to diverse functional outcomes.
Incorporation into Complex Lipids
Long-chain fatty acids, including their hydroxylated forms, are essential components of various lipid species.[8][9] this compound could be incorporated into phospholipids, sphingolipids, or serve as a precursor for the synthesis of cuticular waxes in plants.[9]
Further Oxidation and Degradation
The hydroxyl group may serve as a point for further enzymatic modification, such as oxidation to a keto group, potentially leading to chain cleavage or the formation of dicarboxylic acids for excretion or further metabolism via peroxisomal β-oxidation.[4]
Role in Cellular Signaling
Hydroxy fatty acids can act as signaling molecules. The conversion of this compound to its free acid form, 11-hydroxyhexadecanoic acid, could facilitate its role in intracellular or intercellular signaling pathways, analogous to other lipid mediators.
Logical Flow of Potential Functions
Caption: Potential metabolic fates of this compound.
Quantitative Data Presentation
As direct quantitative data for this compound is not yet available, the following tables serve as templates for future experimental data.
Table 1: Hypothetical Kinetic Parameters of a Putative 11-Hydroxylase
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Hexadecanoyl-CoA | Data | Data | Data | Data |
| Other Acyl-CoAs | Data | Data | Data | Data |
Table 2: Cellular Concentrations of this compound under Different Conditions
| Cell Type/Tissue | Treatment | This compound (pmol/mg protein) |
| Hepatocytes | Control | Data |
| Hepatocytes | CYP Inducer | Data |
| Adipocytes | Control | Data |
| Adipocytes | Lipolytic Stimulus | Data |
Experimental Protocols
The following protocols are designed to enable the investigation of the biosynthesis, metabolism, and function of this compound.
Protocol for Identification and Quantification of this compound by LC-MS/MS
This method is adapted from established protocols for acyl-CoA analysis.[10][11][12]
Objective: To identify and quantify this compound in biological samples.
Materials:
-
Biological sample (cells or tissue)
-
Internal standards (e.g., ¹³C-labeled hexadecanoyl-CoA)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).
-
Add internal standards.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet debris.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol for In Vitro Hydroxylation Assay
Objective: To identify and characterize the enzyme responsible for 11-hydroxylation of hexadecanoyl-CoA.
Materials:
-
Microsomal fraction from a potential source of the enzyme (e.g., liver).
-
Hexadecanoyl-CoA substrate.
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and microsomal protein.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding hexadecanoyl-CoA.
-
-
Incubation:
-
Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Extract the lipids as described in Protocol 5.1.
-
-
Analysis:
-
Analyze the formation of this compound by LC-MS/MS.
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound.
Conclusion and Future Directions
The study of this compound represents a new frontier in lipid metabolism research. While direct evidence of its function is currently lacking, the principles of fatty acid hydroxylation and acyl-CoA metabolism provide a robust framework for its investigation. The hypothetical pathways and experimental protocols outlined in this guide are intended to serve as a starting point for researchers to explore the biosynthesis, metabolic fate, and potential signaling roles of this intriguing molecule. Future research should focus on identifying the specific enzymes involved in its metabolism, determining its cellular and tissue distribution, and elucidating its impact on cellular physiology and disease. Such studies will undoubtedly contribute to a more comprehensive understanding of the complex and vital roles of lipid molecules in biology.
References
- 1. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Standards for 11-Hydroxyhexadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in fatty acid metabolism and cellular signaling. As an analytical standard, it is crucial for the accurate quantification and identification of this metabolite in various biological matrices. This document provides detailed application notes and experimental protocols for the synthesis, purification, and analysis of this compound, catering to the needs of researchers in academia and the pharmaceutical industry.
Chemical Properties and Synthesis
A potential synthetic route involves the use of cytochrome P450 (CYP) enzymes, specifically those from the CYP4A and CYP4F subfamilies, which are known to hydroxylate fatty acids at the ω and ω-1 positions.[1][2][3]
Proposed Synthesis Workflow:
A chemoenzymatic approach offers a viable route to synthesize this compound.[4][5][6] This involves the enzymatic hydroxylation of palmitic acid followed by chemical or enzymatic activation to its CoA ester.
Caption: Proposed chemoenzymatic synthesis of this compound.
Purification of this compound
Purification of the synthesized this compound is critical to remove starting materials, byproducts, and enzymes. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is recommended for achieving high purity.
Experimental Protocol: Purification
-
Solid-Phase Extraction (SPE):
-
Column: C18 SPE cartridge.
-
Conditioning: Activate the cartridge with methanol (B129727) followed by equilibration with an acidic buffer (e.g., 50 mM potassium phosphate, pH 5).
-
Loading: Load the crude synthesis reaction mixture onto the cartridge.
-
Washing: Wash with the equilibration buffer to remove hydrophilic impurities.
-
Elution: Elute the this compound with a high-organic solvent mixture (e.g., 80% acetonitrile (B52724) in water).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Detection: UV detection at 260 nm (adenine ring of CoA).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified product.
-
Analytical Techniques
Accurate and sensitive analytical methods are essential for the quantification of this compound in biological samples. Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. HPLC with UV detection can also be used, though it is less sensitive. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the synthesized standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the quantification of acyl-CoAs.
Caption: Workflow for biological sample preparation for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is commonly observed.[7][8] Another common fragment ion has an m/z of 428.[9]
-
Collision Energy: Optimize for the specific transition.
-
| Parameter | Value | Reference |
| Precursor Ion (Q1) [M+H]⁺ | Calculated m/z for C₃₇H₆₆N₇O₁₈P₃S | N/A |
| Product Ion (Q3) | Precursor - 507.1 Da | [7][8] |
| Dwell Time | 100 ms | N/A |
| Collision Energy (CE) | 30-40 eV (to be optimized) | N/A |
| Declustering Potential (DP) | 80-100 V (to be optimized) | N/A |
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive than LC-MS/MS, HPLC-UV can be used for the analysis of relatively abundant long-chain acyl-CoAs.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM sodium phosphate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 15% to 75% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural confirmation of the synthesized this compound standard.
-
Solvent: Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl₃:CD₃OD).
-
Spectrometers: ¹H NMR and ¹³C NMR.
-
Key Expected Signals (¹H NMR):
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Reference |
| Terminal -CH₃ | ~0.9 | Triplet | [7] |
| Methylene Chain (-(CH₂)n-) | 1.2 - 1.6 | Multiplet | [7] |
| -CH₂-CH(OH)- | ~1.5 | Multiplet | N/A |
| -CH(OH)- | ~3.6 | Multiplet | [7] |
| -CH₂-CO-S- | 2.8 - 2.9 | Triplet | N/A |
| Adenosine H-8 | ~8.5 | Singlet | N/A |
| Adenosine H-2 | ~8.2 | Singlet | N/A |
| Ribose H-1' | ~6.1 | Doublet | N/A |
Biological Significance and Signaling Pathways
This compound is an intermediate in the ω-oxidation pathway of fatty acids. This pathway is an alternative to β-oxidation and is particularly important for the metabolism of very-long-chain fatty acids.[10][11] The initial hydroxylation step is catalyzed by cytochrome P450 enzymes of the CYP4 family.[2][3] The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid, which then undergoes peroxisomal β-oxidation.[11][12]
Hydroxylated fatty acids and their CoA esters can also act as signaling molecules, modulating the activity of various receptors and enzymes. For instance, CYP-derived fatty acid metabolites are known to play roles in regulating vascular tone and inflammation.[1][13]
Signaling Pathway of this compound Metabolism
Caption: Metabolic pathway of this compound.
Conclusion
The availability of a high-purity analytical standard of this compound is essential for advancing our understanding of its role in lipid metabolism and cell signaling. The protocols and application notes provided herein offer a comprehensive guide for its synthesis, purification, and analysis. The detailed methodologies for LC-MS/MS, HPLC, and NMR will enable researchers to accurately quantify and characterize this important metabolite in their studies. Further research into the specific biological functions of this compound is warranted and will be greatly facilitated by the use of a well-characterized analytical standard.
References
- 1. Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Mass Spectrometry-Based Detection of 11-Hydroxyhexadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. The analysis of long-chain acyl-CoAs is crucial for understanding various metabolic pathways, including fatty acid metabolism and its association with metabolic disorders. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are based on established techniques for the analysis of long-chain acyl-CoAs.
Principle
The method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity. The MRM method is based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).
Experimental Protocols
Sample Preparation (from cell culture)
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Acetonitrile, ice-cold
-
Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge (capable of 4°C and >15,000 x g)
-
Vacuum concentrator
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add a known amount of internal standard (e.g., C17:0-CoA) to each sample.
-
Add 1 mL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98% Mobile Phase A).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 15.0 | 98 |
| 20.0 | 98 |
| 20.1 | 2 |
| 25.0 | 2 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Collision Gas | Argon |
MRM Transition:
To determine the specific MRM transition for this compound, the precursor ion ([M+H]⁺) and a characteristic product ion are required.
-
Molecular Formula of 11-hydroxyhexadecanoic acid: C₁₆H₃₂O₃
-
Molecular Weight of 11-hydroxyhexadecanoic acid: 272.42 g/mol
-
Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S
-
Molecular Weight of Coenzyme A: 767.53 g/mol
-
Molecular Weight of this compound: 272.42 (acid) + 767.53 (CoA) - 18.02 (H₂O) = 1021.93 g/mol
-
Precursor Ion ([M+H]⁺): 1022.9 m/z
-
Product Ion (Neutral Loss of 507 Da): 1022.9 - 507.0 = 515.9 m/z
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1022.9 | 515.9 | 35 (optimization recommended) |
| C17:0-CoA (Internal Standard) | 1028.0 | 521.0 | 35 (optimization recommended) |
Note: The collision energy should be optimized for the specific instrument being used to achieve the best signal intensity.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS method. These values are representative and may vary depending on the instrumentation and specific experimental conditions.
| Parameter | This compound | C17:0-CoA (IS) |
| Retention Time (approx.) | To be determined experimentally | To be determined experimentally |
| Precursor Ion (m/z) | 1022.9 | 1028.0 |
| Product Ion (m/z) | 515.9 | 521.0 |
| Limit of Detection (LOD) | Estimated in the low fmol range | - |
| Limit of Quantification (LOQ) | Estimated in the mid-fmol range | - |
| Linear Range | To be determined experimentally | - |
Visualizations
Experimental Workflow
Application Note: Quantification of 11-Hydroxyhexadecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of 11-hydroxyhexadecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs, adapted for the unique properties of this hydroxylated species. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes data presentation guidelines and a visual representation of the experimental workflow.
Introduction
This compound is a long-chain hydroxy fatty acyl-coenzyme A that plays a role in lipid metabolism. Accurate quantification of this and other lipid metabolites is crucial for understanding various physiological and pathological processes. This protocol outlines a robust LC-MS/MS method employing reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, which provides the high sensitivity and specificity required for analyzing complex biological samples.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C37H66N7O18P3S |
| Molecular Weight | 1021.94 g/mol |
| Polarity | Amphipathic |
Experimental Protocol
Sample Preparation
The extraction of long-chain acyl-CoAs from biological matrices is a critical step due to their inherent instability. The following procedure is a general guideline and may require optimization depending on the specific sample type (e.g., cell lysates, tissue homogenates).
-
Homogenization: Homogenize frozen tissue samples or cell pellets on ice in a freshly prepared extraction solution consisting of 2:1:0.8 (v/v/v) acetonitrile:isopropanol:water. For every 50 mg of tissue, use 1 mL of extraction solution.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to the homogenization mixture to correct for extraction efficiency and matrix effects.
-
Protein Precipitation: Vortex the homogenate vigorously for 5 minutes at 4°C to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).
Liquid Chromatography
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation.
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5
-
Mobile Phase B: Acetonitrile
Gradient Elution: A typical gradient elution profile is provided in Table 2. Due to the hydroxyl group, this compound is expected to have a shorter retention time than its non-hydroxylated counterpart, palmitoyl-CoA. The gradient should be optimized to ensure baseline separation from other isomers and interfering compounds.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.
Ionization Mode: Positive Electrospray Ionization (ESI+)
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transition: The specific precursor and product ions for this compound should be optimized by direct infusion of a standard solution. Based on its molecular weight and the common fragmentation pattern of long-chain acyl-CoAs, the expected MRM transition is provided in Table 3. A characteristic neutral loss of 507 Da is commonly observed for acyl-CoAs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1022.9 | 516.9 | Optimize |
| Internal Standard | Variable | Variable | Optimize |
Collision energy should be optimized for maximum signal intensity.
Data Presentation
Quantitative data should be summarized in a clear and structured table. An example is provided in Table 4.
| Sample ID | Analyte Concentration (ng/mL) | Standard Deviation | %RSD |
| Control 1 | 15.2 | 1.8 | 11.8 |
| Control 2 | 17.5 | 2.1 | 12.0 |
| Treated 1 | 35.8 | 3.4 | 9.5 |
| Treated 2 | 39.1 | 4.0 | 10.2 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Application Notes and Protocols for the Quantification of 11-Hydroxyhexadecanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A derivative. While the biological role of this specific molecule is an emerging area of research, the broader class of hydroxy fatty acids and their CoA esters are known to be involved in various metabolic pathways, including fatty acid oxidation and the biosynthesis of signaling molecules. Cytochrome P450 enzymes and lipoxygenases are key players in the generation of hydroxylated fatty acids from their saturated precursors. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance.
This document provides detailed protocols for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this type of analysis.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues and can be applied to samples such as liver, heart, and muscle.
Materials:
-
Biological tissue (fresh or frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE Conditioning Solution: Methanol
-
SPE Equilibration Solution: Water
-
SPE Elution Solution: Methanol
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of tissue and homogenize in 1 mL of ice-cold KH2PO4 buffer using a glass homogenizer.
-
Solvent Addition: Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Extraction: Add 2 mL of acetonitrile, vortex thoroughly for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the quantification of this compound using a triple quadrupole mass spectrometer. Optimization of specific parameters for the instrument in use is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-1.5 min: 20% B
-
1.5-5 min: Increase to 95% B
-
5-14.5 min: Hold at 95% B
-
14.5-15 min: Return to 20% B
-
15-20 min: Re-equilibrate at 20% B
-
-
Injection Volume: 5-10 µL
MS/MS Parameters:
Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3][4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The theoretical m/z for protonated this compound is calculated based on its molecular formula (C37H64N7O18P3S).
-
Product Ion (Q3): A primary product ion will result from the neutral loss of 507 Da.[1][2][3][4] A secondary, qualifying ion is often the fragment with m/z 428.[1][4]
-
Collision Energy (CE) and other source parameters: These should be optimized by infusing a standard of this compound, if available. If a standard is not available, initial parameters can be based on those used for other long-chain acyl-CoAs of similar mass.
Data Analysis:
Quantification is achieved by creating a standard curve using a synthetic standard of this compound of known concentrations. The peak area ratio of the analyte to an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or another odd-chain acyl-CoA) is plotted against the concentration.
Data Presentation
Currently, there is a lack of published quantitative data specifically for this compound in biological samples. The following table is a template that can be used to present such data once it becomes available through the application of the protocols described above.
Table 1: Hypothetical Concentrations of this compound in Various Biological Samples
| Biological Sample | Condition | Mean Concentration (pmol/mg tissue) | Standard Deviation | n |
| Human Plasma | Healthy Control | Data not available | Data not available | - |
| Human Plasma | Disease State X | Data not available | Data not available | - |
| Mouse Liver | Wild-Type | Data not available | Data not available | - |
| Mouse Liver | Knockout Model Y | Data not available | Data not available | - |
| Rat Heart | Control Diet | Data not available | Data not available | - |
| Rat Heart | High-Fat Diet | Data not available | Data not available | - |
Researchers are encouraged to populate this table with their experimental findings.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Proposed Biosynthetic Pathway
The formation of this compound is likely initiated by the hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA). This hydroxylation can be catalyzed by cytochrome P450 monooxygenases or lipoxygenases.
Discussion and Future Perspectives
The protocols provided herein offer a robust framework for the quantification of this compound. A significant challenge in the field is the commercial availability of a certified reference standard for this compound. The synthesis of this compound, potentially through the derivatization of 11-hydroxyhexadecanoic acid, would greatly facilitate accurate quantification and method validation.
Future research should focus on elucidating the specific enzymes responsible for the production of this compound and its downstream metabolic fate. Determining the cellular and tissue-specific concentrations of this molecule in various physiological and pathological states will be instrumental in uncovering its biological function. The application of the methods described here will be pivotal in advancing our understanding of the role of hydroxylated acyl-CoAs in health and disease.
References
Application Notes & Protocols: Enzymatic Assays for 11-Hydroxyhexadecanoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the determination of enzymatic activity involving 11-hydroxyhexadecanoyl-CoA. This long-chain hydroxylated fatty acyl-CoA is an intermediate in specialized metabolic pathways, such as omega (ω)-oxidation of fatty acids. Accurate measurement of the enzymes that metabolize this substrate is crucial for understanding lipid metabolism, identifying enzyme deficiencies, and for screening potential therapeutic modulators.
This document outlines three distinct methodologies for assaying enzymatic activity: a direct spectrophotometric assay, a high-sensitivity coupled fluorometric assay, and a highly specific liquid chromatography-mass spectrometry (LC-MS/MS) based assay.
Metabolic Context: The Omega (ω)-Oxidation Pathway
This compound is primarily metabolized through the fatty acid ω-oxidation pathway. This pathway serves as an alternative to β-oxidation, particularly when β-oxidation is impaired or overloaded. It involves the sequential oxidation of the terminal methyl (ω) carbon of the fatty acid. The initial hydroxylation is typically catalyzed by cytochrome P450 enzymes, followed by dehydrogenation and further oxidation to a dicarboxylic acid, which can then undergo β-oxidation.
Caption: The fatty acid ω-oxidation pathway.
Assay Methodologies: A Comparative Overview
The selection of an appropriate assay depends on the required sensitivity, throughput, and specificity. The table below summarizes the key characteristics of the described methods.
| Parameter | Spectrophotometric Assay | Fluorometric Assay | LC-MS/MS Assay |
| Principle | Measures change in NADH absorbance at 340 nm. | Coupled enzyme reaction generates a fluorescent product. | Direct quantification of substrate and product by mass. |
| Sensitivity | Micromolar (µM) range. | Nanomolar (nM) to low µM range.[1] | Femtomole (fmol) to picomole (pmol) range.[2] |
| Specificity | Moderate; can be affected by other NAD(H)-dependent enzymes. | High; dependent on the specificity of the coupling enzymes. | Very High; distinguishes between isomers. |
| Throughput | High; suitable for 96-well plates. | High; suitable for 96/384-well plates.[1] | Low to Medium; requires serial sample injection. |
| Equipment | UV-Vis Spectrophotometer or Plate Reader. | Fluorescence Plate Reader. | UHPLC system coupled to a Tandem Mass Spectrometer. |
| Primary Use | Routine enzyme kinetics, initial activity screens. | High-throughput screening, low-abundance enzymes. | Definitive quantification, metabolite identification, complex matrices. |
Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol measures the activity of a putative this compound dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[3][4]
Materials and Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
Substrate: this compound solution (1 mM in water).
-
Cofactor: 10 mM NAD+ solution in water.
-
Enzyme Source: Purified enzyme or cell/tissue lysate.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric assay.
Procedure
-
Set up the spectrophotometer to read absorbance at 340 nm at a controlled temperature (e.g., 37°C).
-
In each well or cuvette, prepare a reaction mixture with the following components:
-
80 µL Assay Buffer
-
10 µL of 10 mM NAD+ solution
-
10 µL of enzyme source (diluted as necessary)
-
-
Include a "no-substrate" control for each sample to measure background activity.
-
Incubate the plate/cuvettes at the desired temperature for 5 minutes to allow components to equilibrate.
-
Initiate the reaction by adding 10 µL of 1 mM this compound substrate.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Determine the rate of reaction (ΔAbs340/min) from the linear portion of the kinetic curve.
-
Subtract the rate from the "no-substrate" control.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs340/min) / (ε * l) * Vtotal / Venzyme * D
-
Where:
-
ε (molar extinction coefficient of NADH) = 6220 M-1cm-1
-
l (path length in cm) = Typically 1 cm for a cuvette or calculated for a microplate.
-
Vtotal = Total reaction volume (e.g., 110 µL)
-
Venzyme = Volume of enzyme added (e.g., 10 µL)
-
D = Dilution factor of the enzyme source.
-
-
Protocol 2: Coupled Fluorometric Assay for this compound Activity
This high-sensitivity assay is adapted from commercially available kits for detecting acyl-CoA activity.[1][5] It uses a coupled enzyme system where the product of the primary reaction (e.g., NADH or H₂O₂) is used to generate a highly fluorescent signal.
Principle of Detection (NADH-Coupled Example)
Caption: Principle of a coupled fluorometric assay.
Materials and Reagents
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate: 1 mM this compound.
-
Cofactor: 10 mM NAD+.
-
Enzyme Source: Purified enzyme or lysate.
-
Detection Reagent Mix:
-
Diaphorase (1 U/mL)
-
Resazurin (100 µM)
-
-
Black, opaque 96-well microplate.
-
Fluorescence microplate reader (Excitation = 530-560 nm, Emission = 585-595 nm).[1]
Procedure
-
Prepare a standard curve using NADH (0 to 10 µM) to correlate fluorescence with product concentration.
-
Add the following to each well of the microplate:
-
50 µL Assay Buffer
-
10 µL Enzyme Source
-
10 µL of 10 mM NAD+
-
20 µL Detection Reagent Mix
-
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of 1 mM this compound substrate.
-
Immediately place the plate in the reader and measure fluorescence intensity every 1-2 minutes for 30-60 minutes.
Data Analysis
-
Subtract background fluorescence from a "no-enzyme" control.
-
Determine the rate of fluorescence increase (RFU/min) from the linear portion of the curve.
-
Using the NADH standard curve, convert the RFU/min to µmol/min.
-
Calculate the specific activity relative to the protein concentration of the enzyme source.
Protocol 3: LC-MS/MS Assay for Substrate and Product Quantification
This method offers the highest specificity and sensitivity for measuring enzyme activity by directly quantifying the consumption of this compound and the formation of its product (e.g., 11-oxohexadecanoyl-CoA).[6][7][8]
Materials and Reagents
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.
-
Substrate: 1 mM this compound.
-
Cofactor: 10 mM NAD+.
-
Enzyme Source: Purified enzyme or lysate.
-
Quenching/Extraction Solution: Cold Acetonitrile with an internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reverse-phase analytical column.
Procedure
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 40 µL Reaction Buffer, 5 µL NAD+, and 5 µL enzyme source.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 5 µL of 1 mM this compound.
-
Incubate at 37°C. Take aliquots at different time points (e.g., 0, 2, 5, 10, 20 minutes).
-
-
Sample Quenching and Extraction:
-
Stop the reaction by adding the aliquot to 2 volumes of cold Quenching/Extraction Solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions for this compound and its product must be determined empirically by direct infusion. Acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) group.[7]
-
Data Analysis
-
Integrate the peak areas for the substrate, product, and internal standard.
-
Calculate the concentration of substrate and product at each time point using a standard curve.
-
Plot the concentration of the product formed over time. The initial velocity of the reaction is determined from the slope of the linear phase.
-
Calculate specific activity (nmol/min/mg protein).
Enzyme Kinetic Parameters
Once an assay is established, it can be used to determine key kinetic parameters for the enzyme. The following table provides an example structure for presenting such data. The values are hypothetical and must be determined experimentally by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Palmitoyl-CoA (Control) | To be determined | To be determined | To be determined | To be determined |
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Extraction of 11-Hydroxyhexadecanoyl-CoA for Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule of significant interest in metabolic research, particularly in studies related to fatty acid oxidation and lipid signaling. Accurate quantification of this and other long-chain acyl-CoAs is essential for understanding their roles in various physiological and pathological processes. However, their low abundance and inherent instability pose significant analytical challenges. This document provides a detailed protocol for the robust extraction of this compound from biological samples, such as cultured cells or tissues, for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The method is based on a combination of organic solvent extraction and solid-phase extraction (SPE) to ensure high recovery and sample purity.
Data Presentation
The following table summarizes expected quantitative data from a typical extraction experiment, demonstrating the method's efficiency and reproducibility.
| Analyte | Sample Type | Spiked Amount (pmol) | Recovered Amount (pmol) | Recovery (%) | RSD (%) (n=3) |
| This compound | Liver Tissue | 50 | 43.5 | 87 | 4.2 |
| Hexadecanoyl-CoA | Liver Tissue | 50 | 45.1 | 90.2 | 3.8 |
| This compound | Cultured Cells | 20 | 16.8 | 84 | 5.1 |
| Hexadecanoyl-CoA | Cultured Cells | 20 | 17.5 | 87.5 | 4.5 |
Experimental Protocols
This protocol is designed for the extraction of this compound and other long-chain acyl-CoAs from biological matrices.
Materials and Reagents
-
Solvents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (B130326) (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform (ACS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
-
Buffers and Solutions:
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
2% Formic acid in water (v/v)
-
2% Ammonium hydroxide in methanol (v/v)
-
-
Solid-Phase Extraction (SPE) Columns:
-
Weak anion exchange SPE columns (e.g., Phenomenex Strata™-X-AW)
-
-
Internal Standard:
-
Heptadecanoyl-CoA or other suitable odd-chain length acyl-CoA
-
-
Equipment:
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 15,000 x g and 4°C
-
Vacuum manifold for SPE
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Analytical balance
-
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound.
Step-by-Step Protocol
-
Sample Preparation and Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue or collect a cell pellet of 1-5 million cells.
-
To the sample, add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and a known amount of internal standard (e.g., heptadecanoyl-CoA).
-
Add 1 mL of isopropanol and homogenize the sample thoroughly on ice.[1][2]
-
For tissues, use a mechanical homogenizer. For cell pellets, a Dounce homogenizer or sonication can be used.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 3 mL of a methanol:chloroform mixture (2:1, v/v).[3]
-
Vortex the mixture vigorously for 5 minutes.
-
Add 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform.[3]
-
Vortex for 10 seconds and then centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[3]
-
Carefully collect the upper aqueous phase, which contains the acyl-CoAs, and transfer it to a new tube.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by passing 3 mL of methanol, followed by 3 mL of water.[3]
-
Load the collected aqueous supernatant onto the conditioned SPE column.[3]
-
Wash the column with 2.4 mL of 2% formic acid in water to remove neutral and basic impurities.[3]
-
Perform a second wash with 2.4 mL of methanol to remove any remaining non-polar contaminants.[3]
-
Elute the acyl-CoAs from the column with 2.4 mL of 2% ammonium hydroxide in methanol.[3] A second elution can be performed to maximize recovery.
-
-
Sample Concentration and Reconstitution:
Signaling Pathway Context
The extraction of this compound is often a critical step in studying metabolic pathways where it is an intermediate. Below is a simplified representation of a hypothetical pathway involving this molecule.
Caption: A hypothetical metabolic pathway involving this compound.
This protocol provides a reliable and reproducible method for the extraction of this compound and other long-chain acyl-CoAs from biological samples. The combination of liquid-liquid extraction and solid-phase extraction ensures high purity, which is crucial for sensitive and accurate quantification by LC-MS/MS. This methodology will be a valuable tool for researchers investigating the roles of these important metabolites in health and disease.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-hydroxyhexadecanoyl-CoA in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxyhexadecanoyl-CoA is a long-chain fatty acyl-coenzyme A derivative characterized by a hydroxyl group at the 11th carbon position of the hexadecanoyl (palmitoyl) chain. While research on this specific molecule is emerging, its structure suggests potential roles as a metabolic intermediate and a signaling molecule, similar to other hydroxylated and long-chain fatty acyl-CoAs. These molecules are known to be involved in various cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of gene expression through nuclear receptors.
These application notes provide an overview of the potential in vitro applications of this compound and detailed protocols for its study.
Potential In Vitro Applications
-
Enzyme Substrate Specificity Studies: this compound can be used as a potential substrate to characterize the activity and specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, and thioesterases. Its unique structure with a mid-chain hydroxyl group may reveal novel enzymatic activities or metabolic pathways.
-
Nuclear Receptor Activation Assays: Long-chain fatty acyl-CoAs are known to be endogenous ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs). In vitro ligand binding and reporter assays can be employed to investigate whether this compound can bind to and modulate the activity of these receptors, potentially influencing genes involved in lipid metabolism and inflammation.
-
Studying Lipid Metabolism in Cell-Based Assays: The effect of this compound on cellular lipid metabolism can be investigated by introducing it into cultured cells. Subsequent analysis of changes in the cellular lipidome, gene expression profiles related to lipid synthesis and oxidation, and ATP production can provide insights into its biological function.
Data Presentation
The following tables provide examples of how quantitative data from in vitro experiments with this compound could be presented.
Table 1: Hypothetical Kinetic Parameters of an Acyl-CoA Dehydrogenase with this compound
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Palmitoyl-CoA | 5.2 ± 0.8 | 125 ± 10 | 15.6 | 3.0 x 10⁶ |
| This compound | 12.5 ± 1.5 | 85 ± 7 | 10.6 | 8.5 x 10⁵ |
Table 2: Example Data for a PPARα Ligand Binding Assay
| Ligand | EC₅₀ (nM) | Maximum Binding (%) |
| GW7647 (Control Agonist) | 2.5 ± 0.3 | 100 |
| This compound | 150 ± 25 | 88 ± 5 |
| Palmitoyl-CoA | > 10,000 | 15 ± 3 |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay
This protocol describes a spectrophotometric assay to determine if this compound is a substrate for a purified acyl-CoA dehydrogenase (ACAD). The assay measures the reduction of a reporter dye coupled to the reduction of FAD by the enzyme.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
This compound
-
Palmitoyl-CoA (as a control substrate)
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA
-
Electron Transfer Flavoprotein (ETF)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a stock solution of this compound and palmitoyl-CoA in a suitable buffer (e.g., 10 mM HEPES, pH 7.6). Determine the concentration accurately by spectrophotometry at 260 nm.
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL Assay Buffer
-
50 µL of 5 mM DCPIP
-
10 µL of 100 µM ETF
-
10 µL of 20 mM PES
-
-
Add a specific amount of purified ACAD enzyme (e.g., 1-5 µg) to the reaction mixture and incubate for 2 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding varying concentrations of this compound (e.g., 0.5 µM to 100 µM).
-
Immediately monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Repeat the assay with palmitoyl-CoA as a positive control.
-
Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 2: In Vitro PPARα Ligand Binding Assay (FRET-based)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to assess the binding of this compound to the PPARα ligand-binding domain (LBD).
Materials:
-
GST-tagged PPARα-LBD
-
Europium-labeled anti-GST antibody
-
Biotinylated coactivator peptide (e.g., from SRC/NCoA-1)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
This compound
-
GW7647 (a known high-affinity PPARα agonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and the control agonist GW7647 in Assay Buffer.
-
In a 384-well plate, add the following components in order:
-
5 µL of Assay Buffer (for background wells) or ligand dilutions.
-
5 µL of a solution containing GST-PPARα-LBD and the Eu-anti-GST antibody.
-
5 µL of a solution containing the biotinylated coactivator peptide and SA-APC.
-
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the FRET ratio (665 nm / 615 nm) for each well.
-
Plot the FRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for in vitro experiments with this compound.
Application Notes and Protocols: Stable Isotope-Labeled 11-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) 11-hydroxyhexadecanoyl-CoA is a critical tool for researchers investigating fatty acid metabolism, particularly in the context of metabolic disorders and drug development. The incorporation of stable isotopes, such as ¹³C or ²H (deuterium), into the molecule allows for its precise differentiation from its endogenous, unlabeled counterpart by mass spectrometry. This property makes it an invaluable internal standard for accurate quantification and a tracer for metabolic flux analysis. These application notes provide an overview of its primary uses and detailed protocols for its implementation in a research setting.
Key Applications
-
Internal Standard for Mass Spectrometry-Based Quantification: The primary application of SIL this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3] By adding a known amount of the SIL compound to a biological sample, any variations in sample extraction, handling, and instrument response can be normalized, leading to highly accurate and precise quantification of endogenous this compound.[4]
-
Metabolic Flux Analysis: As a metabolic tracer, SIL this compound can be introduced into cellular or in vivo systems to track its metabolic fate.[5][][7] This allows researchers to elucidate the dynamics of fatty acid oxidation pathways, identify potential enzymatic defects, and assess the impact of therapeutic agents on lipid metabolism.[8] For instance, it can be used to study the efficiency of beta-oxidation and identify bottlenecks in the metabolic cascade.
-
Diagnosis and Research of Fatty Acid Oxidation Disorders: Fatty acid oxidation (FAO) disorders are a group of inherited metabolic diseases characterized by the body's inability to break down fatty acids for energy.[9][10] SIL this compound can be used in research to understand the pathophysiology of these disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, by enabling precise measurement of accumulating intermediates.[11][12]
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of acyl-CoAs using a stable isotope-labeled internal standard with LC-MS/MS. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | < 5 pg | The lowest amount of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | < 0.1 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 0.1 - 100 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Recovery | > 90% | The percentage of the analyte that is recovered during the sample extraction process. |
| Intra-assay Precision (%CV) | < 5% | The coefficient of variation for repeated measurements within the same analytical run. |
| Inter-assay Precision (%CV) | < 10% | The coefficient of variation for repeated measurements across different analytical runs. |
Experimental Protocols
Protocol 1: Quantification of Endogenous this compound in Biological Samples using LC-MS/MS
This protocol describes the use of stable isotope-labeled this compound as an internal standard for the quantification of its endogenous form in plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Stable Isotope-Labeled this compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the SIL this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE) - Optional but recommended for cleaner samples:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., ACN or MeOH).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endogenous this compound: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.
-
SIL this compound (IS): Monitor the transition from the labeled precursor ion (M+H)⁺ to its corresponding product ion. The exact m/z values will depend on the isotopic label used.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of the unlabeled standard spiked with the internal standard.
-
Determine the concentration of the endogenous this compound in the sample by interpolating its peak area ratio from the calibration curve.
-
Visualizations
Caption: Mitochondrial beta-oxidation pathway highlighting this compound.
Caption: Workflow for quantification of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Application of Stable Isotope Labels for Metabolomics in Studies in Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Oxidation Disorders - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Research Applications of Synthetic 11-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability, potential research applications, and detailed experimental protocols for synthetic 11-hydroxyhexadecanoyl-CoA. This specialized fatty acyl-CoA variant is a valuable tool for investigating lipid metabolism, particularly in the context of fatty acid oxidation and its associated signaling pathways.
Commercial Availability
Synthetic this compound is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound from vendors who synthesize complex lipids and coenzyme A derivatives for research purposes.
Table 1: Commercial Sources for this compound
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage Conditions |
| MedChemExpress | This compound | HY-113579 | >98% | Solid | -20°C |
| Other potential suppliers may offer this product through custom synthesis services. |
Note: Availability and product details are subject to change. Please consult the supplier's website for the most current information.
Application Notes
This compound is the coenzyme A thioester of 11-hydroxyhexadecanoic acid, also known as (+)-jalapinolic acid, a naturally occurring hydroxylated fatty acid.[1] Its structure suggests a role in specialized lipid metabolic pathways, making it a key reagent for a variety of research applications.
1. Substrate for Fatty Acid β-Oxidation Enzymes:
This compound is a potential substrate for enzymes involved in the β-oxidation of modified fatty acids. Hydroxylated fatty acids are known to be metabolized through peroxisomal β-oxidation.[2][3][4][5] Therefore, this compound can be used to:
-
Characterize Acyl-CoA Dehydrogenase Specificity: Investigate the substrate specificity of various short-chain, medium-chain, long-chain, and very-long-chain acyl-CoA dehydrogenases (ACADs).[6][7][8][9] By comparing the enzymatic activity with saturated and hydroxylated acyl-CoAs, researchers can elucidate the structural determinants for substrate recognition.
-
Investigate Peroxisomal β-Oxidation: Study the kinetics and mechanisms of enzymes in the peroxisomal β-oxidation pathway.[2][3][4][5] This is particularly relevant as peroxisomes are responsible for the breakdown of very long-chain and modified fatty acids.[5][10]
-
Screen for Enzyme Inhibitors: Use in high-throughput screening assays to identify small molecule inhibitors of specific ACADs or other fatty acid oxidation enzymes, which may have therapeutic potential in metabolic diseases.
2. Investigation of Lipid Signaling Pathways:
Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels. This compound can be used to:
-
Explore Novel Signaling Roles: Investigate whether this specific hydroxylated acyl-CoA has unique signaling properties compared to its non-hydroxylated counterpart, palmitoyl-CoA.
-
Study Protein Acylation: Examine its potential as a substrate for protein acyltransferases, leading to post-translational modifications that can alter protein function and localization.
3. Metabolic Flux and Lipidomics Studies:
As a stable, synthetic standard, this compound is valuable in mass spectrometry-based lipidomics and metabolic flux analysis to:
-
Quantify Endogenous Levels: Serve as an internal standard for the accurate quantification of endogenous this compound in biological samples.
-
Trace Metabolic Fates: When isotopically labeled, it can be used to trace the metabolic fate of 11-hydroxyhexadecanoic acid in cells and tissues, providing insights into its downstream metabolic products and pathway dynamics.
Experimental Protocols
The following are detailed protocols for potential key experiments utilizing synthetic this compound. These protocols are based on established methods for similar acyl-CoA esters and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol describes a spectrophotometric assay to determine the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay measures the reduction of a terminal electron acceptor.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., MCAD, LCAD, or a candidate enzyme)
-
This compound (substrate)
-
Palmitoyl-CoA (control substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
FAD (flavin adenine (B156593) dinucleotide)
-
DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare Reagent Solutions:
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound and palmitoyl-CoA in water or a suitable buffer. Store at -20°C.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DCPIP Stock Solution: 2.5 mM in water.
-
PMS Stock Solution: 10 mM in water.
-
FAD Stock Solution: 1 mM in water.
-
-
Assay Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume in a cuvette):
-
850 µL of Assay Buffer
-
20 µL of 2.5 mM DCPIP
-
10 µL of 10 mM PMS
-
10 µL of 1 mM FAD
-
Variable amounts of purified ACAD enzyme (to be optimized)
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 600 nm.
-
Equilibrate the instrument to the desired reaction temperature (e.g., 37°C).
-
-
Assay Measurement:
-
Transfer the reaction mixture to a cuvette and place it in the spectrophotometer.
-
Record the baseline absorbance for 1-2 minutes.
-
Initiate the reaction by adding 100 µL of the 1 mM substrate stock solution (this compound or palmitoyl-CoA) to the cuvette and mix quickly.
-
Immediately start recording the decrease in absorbance at 600 nm over time (e.g., for 5-10 minutes). The rate of DCPIP reduction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA600/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).
-
Compare the activity with this compound to that with palmitoyl-CoA to assess substrate specificity.
-
Table 2: Example Data for ACAD Activity Assay
| Substrate (100 µM) | Enzyme Concentration (µg) | Initial Rate (ΔA600/min) | Specific Activity (µmol/min/mg) |
| This compound | 5 | Experimental Value | Calculated Value |
| Palmitoyl-CoA | 5 | Experimental Value | Calculated Value |
| No Substrate Control | 5 | Experimental Value | Calculated Value |
Protocol 2: Analysis of Peroxisomal β-Oxidation in Cultured Cells
This protocol outlines a method to assess the metabolism of this compound via the peroxisomal β-oxidation pathway in cultured cells using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
[¹³C₁₆]-Palmitoyl-CoA (as an internal standard)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Homogenization buffer (e.g., sucrose (B13894) buffer with protease inhibitors)
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency in appropriate multi-well plates.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., culture medium with a low percentage of BSA).
-
Incubate the cells with a defined concentration of this compound for a specific time course (e.g., 0, 1, 4, 12 hours).
-
-
Sample Preparation for LC-MS Analysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a specific volume of ice-cold 80% methanol containing the internal standard ([¹³C₁₆]-Palmitoyl-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column for separation of the acyl-CoAs.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode and use selected reaction monitoring (SRM) to detect the parent and fragment ions of this compound, its chain-shortened β-oxidation intermediates, and the internal standard.
-
-
Data Analysis:
-
Identify and quantify the peak areas for this compound and its metabolites at different time points.
-
Normalize the peak areas to the internal standard.
-
Plot the concentration of this compound and its metabolites over time to determine the rate of its metabolism.
-
Table 3: Example Metabolites to Monitor in Peroxisomal β-Oxidation
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | Theoretical Value | Theoretical Value |
| 9-Hydroxytetradecanoyl-CoA | Theoretical Value | Theoretical Value |
| 7-Hydroxydodecanoyl-CoA | Theoretical Value | Theoretical Value |
| [¹³C₁₆]-Palmitoyl-CoA (Internal Std) | Theoretical Value | Theoretical Value |
Visualization of Key Pathways and Workflows
Fatty Acid β-Oxidation Pathway
Caption: Mitochondrial β-oxidation spiral for hydroxylated fatty acids.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for analyzing the metabolism of this compound.
References
- 1. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
improving 11-hydroxyhexadecanoyl-CoA stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 11-hydroxyhexadecanoyl-CoA in solution. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other long-chain acyl-CoA esters, is primarily influenced by several factors:
-
pH: Acyl-CoAs are prone to hydrolysis, particularly in alkaline and strongly acidic aqueous solutions. The thioester bond is susceptible to cleavage under these conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Therefore, it is crucial to handle and store solutions at low temperatures.
-
Solvent Composition: Aqueous solutions can promote hydrolysis. The stability of acyl-CoAs has been shown to be better in organic solvents like methanol (B129727) or in mixed aqueous-organic solutions. For instance, reconstituting samples in methanol has been found to provide the best stability for long-chain acyl-CoAs.[1]
-
Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases, which are enzymes that hydrolyze the thioester bond.[2] It is important to use inhibitors or employ sample preparation techniques that minimize enzymatic activity if this is a concern.
-
Oxidation: While the primary concern is hydrolysis, the fatty acyl chain, especially if unsaturated, can be susceptible to oxidation. The presence of a hydroxyl group on the acyl chain might also influence its susceptibility to oxidation.
Q2: What is the recommended method for storing this compound?
A2: For long-term storage, this compound should be stored as a dry powder at -20°C or -80°C. For stock solutions, it is recommended to dissolve the compound in an organic solvent such as methanol and store it in aliquots at -80°C to minimize freeze-thaw cycles. If aqueous buffers are necessary for experimental procedures, fresh solutions should be prepared immediately before use. Samples in aqueous solutions should ideally be tested on the same day they are prepared.[3]
Q3: How does the hydroxyl group at the 11th position affect the stability of hexadecanoyl-CoA?
A3: While specific data on the stability of this compound is limited, the presence of a hydroxyl group on the acyl chain can potentially influence its chemical properties. The hydroxyl group could participate in intramolecular reactions, although the likelihood of this depends on the stereochemistry and conformation of the molecule. Additionally, the polarity of the molecule is increased, which may affect its solubility and interaction with solvents. In biological systems, the hydroxyl group can be a site for further enzymatic modification, such as phosphorylation or glycosylation, which would alter the molecule's stability and function.
Troubleshooting Guide
Issue: I am observing a rapid loss of my this compound signal during my LC-MS analysis.
-
Question: Could my sample be degrading in the autosampler?
-
Answer: Yes, acyl-CoAs are known to be unstable in aqueous solutions, and this degradation can occur in the autosampler.[1] It has been observed that the stability of acyl-CoAs in aqueous solutions can be poor, with deterioration increasing with the length of the fatty acid chain.[1]
-
Recommendation:
-
Minimize the time the sample spends in the autosampler.
-
Use a cooled autosampler set to 4°C.
-
Reconstitute your dried sample in methanol or a high percentage of organic solvent (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 7) just before analysis, as this has been shown to improve stability.[1]
-
-
Issue: My enzymatic assay with this compound is giving inconsistent results.
-
Question: Could the substrate be degrading during the assay?
-
Answer: Yes, the aqueous buffer conditions of most enzymatic assays can lead to the hydrolysis of the thioester bond of this compound, reducing the effective substrate concentration over time.
-
Recommendation:
-
Perform time-course experiments to assess the stability of this compound in your specific assay buffer.
-
Prepare the substrate solution immediately before initiating the assay.
-
Consider using a buffer with a pH closer to neutral (pH 6-7) to minimize pH-dependent hydrolysis.
-
-
Issue: I am having difficulty dissolving this compound in my aqueous buffer.
-
Question: Is there a better way to prepare my working solution?
-
Answer: Long-chain acyl-CoAs have detergent-like properties and can be challenging to dissolve directly in aqueous buffers.
-
Recommendation:
-
First, dissolve the this compound in a small amount of an organic solvent like methanol or DMSO.
-
Then, add this stock solution to your aqueous buffer dropwise while vortexing to ensure proper mixing and prevent precipitation.
-
Be mindful of the final concentration of the organic solvent in your assay, as it may affect enzyme activity.
-
-
Quantitative Data Summary
| Compound Family | Condition | Solvent/Buffer | Stability Observation | Reference |
| Long-chain acyl-CoAs | 24 hours at 4°C | Methanol | High stability | [1] |
| Long-chain acyl-CoAs | 24 hours at 4°C | Water | Significant degradation | [1] |
| Long-chain acyl-CoAs | 24 hours at 4°C | 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | Moderate stability, better than water | [1] |
| Long-chain acyl-CoAs | Not specified | Alkaline or strongly acidic aqueous solutions | Prone to hydrolysis | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the rate of degradation of this compound under various solution conditions (pH, temperature, and solvent composition).
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid or acetic acid (for pH adjustment)
-
Ammonium hydroxide (B78521) (for pH adjustment)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Thermomixer or incubators
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in methanol.
-
Working Solution Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Prepare different solvent compositions (e.g., 100% buffer, 50:50 methanol:buffer, 100% methanol).
-
Spike the this compound stock solution into each test solution to a final concentration of 10 µM.
-
-
Incubation:
-
Aliquot the working solutions into autosampler vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition.
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold methanol if the sample is in an aqueous buffer.
-
Analyze the samples by LC-MS.
-
-
LC-MS Analysis:
-
Use a C18 column with a gradient elution, for example, from 5% to 95% acetonitrile (B52724) in water with 0.1% formic acid.
-
Monitor the parent ion and a characteristic fragment ion of this compound using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the degradation rate constant and the half-life for each condition.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
Technical Support Center: Quantification of 11-Hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
The quantification of long-chain acyl-CoAs like this compound presents several analytical challenges:
-
Instability: Acyl-CoAs are susceptible to both chemical and enzymatic hydrolysis, particularly in aqueous solutions and at alkaline or strongly acidic pH.[1] This can lead to underestimation of their concentrations.
-
Low Abundance: Endogenous levels of specific acyl-CoA species can be very low, requiring highly sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1]
-
Lack of Commercial Standards: The availability of specific hydroxylated long-chain acyl-CoA standards can be limited, hindering the development of accurate quantitative assays. However, an analytical standard for this compound is commercially available.
-
Chromatographic Separation: The separation of structurally similar lipids, including isomers of hydroxylated fatty acyl-CoAs, can be challenging and requires optimized chromatographic conditions.
Q2: What is the likely metabolic pathway for the synthesis of this compound?
The hydroxylation of fatty acids is primarily carried out by cytochrome P450 (CYP) enzymes.[2][3] Specifically, the CYP4 family of enzymes is known to catalyze the ω- and (ω-1)-hydroxylation of medium to long-chain fatty acids.[4][5] For a 16-carbon fatty acid like hexadecanoic acid, ω-hydroxylation occurs at the C16 position and ω-1 hydroxylation at the C15 position. Hydroxylation at the 11-position is an example of in-chain hydroxylation, which can also be catalyzed by CYP enzymes, although the specific isozyme responsible for 11-hydroxylation of hexadecanoyl-CoA is not definitively established in the provided literature. The likely pathway involves the conversion of hexadecanoyl-CoA to this compound by a specific CYP450 monooxygenase.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Analyte Degradation | 1. Keep samples on ice or at 4°C during preparation. 2. Use solvents containing antioxidants (e.g., BHT). 3. Minimize the time between sample collection and extraction. 4. Reconstitute final extracts in an organic solvent like methanol (B129727) for better stability.[1] | Acyl-CoAs are unstable and prone to hydrolysis.[1] Cold temperatures and antioxidants help to minimize degradation. |
| Inefficient Extraction | 1. Ensure the chosen extraction solvent is appropriate for long-chain acyl-CoAs (e.g., acetonitrile, isopropanol). 2. Use a deproteinizing agent like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).[1] 3. Optimize the homogenization and centrifugation steps to ensure complete cell lysis and separation. | Incomplete extraction will lead to lower recovery of the analyte. |
| Ion Suppression | 1. Dilute the sample extract to reduce matrix effects. 2. Optimize the chromatographic separation to separate the analyte from co-eluting matrix components. 3. Use a stable isotope-labeled internal standard to compensate for ion suppression. | Co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte. |
| Incorrect MS/MS Parameters | 1. Confirm the precursor and product ion m/z values for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed in positive ion mode. 2. Optimize collision energy and other MS parameters using an analytical standard. | Incorrect mass spectrometry settings will prevent the detection of the analyte. |
Issue 2: Poor Reproducibility and High Variability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | 1. Standardize all sample collection, storage, and preparation steps. 2. Use a consistent and validated protocol for all samples in a batch. | Variability in sample handling can introduce significant errors in quantification. |
| Instability in Autosampler | 1. Keep the autosampler temperature low (e.g., 4°C). 2. Analyze samples as quickly as possible after placing them in the autosampler. 3. Reconstitute samples in a solvent that enhances stability, such as methanol.[1] | Prolonged storage in the autosampler, especially in aqueous solutions, can lead to degradation.[1] |
| Lack of or Inappropriate Internal Standard | 1. Always use an internal standard. 2. Ideally, use a stable isotope-labeled version of this compound. If unavailable, a structurally similar long-chain acyl-CoA can be used, but its performance must be validated. | An internal standard is crucial for correcting for variations in extraction efficiency, matrix effects, and instrument response. |
| Carryover | 1. Implement a robust wash protocol for the injection needle and LC system between samples. 2. Inject a blank solvent after high-concentration samples to check for carryover. | Carryover from a high-concentration sample can artificially inflate the results of a subsequent low-concentration sample. |
Experimental Protocols
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation and Extraction
-
Materials:
-
Biological tissue or cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
10% Trichloroacetic acid (TCA) or 5% Sulfosalicylic acid (SSA)
-
Internal Standard (IS): Stable isotope-labeled this compound (if available) or a C17:0-CoA.
-
-
Procedure:
-
Weigh a known amount of frozen tissue or pellet a known number of cells.
-
Homogenize the sample in ice-cold PBS.
-
Add a known amount of the internal standard.
-
Add ice-cold 10% TCA or 5% SSA to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or 50% methanol in water).
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the CoA moiety (507 Da).
-
Collision Energy: Optimize using an analytical standard.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations, each containing a fixed amount of the internal standard.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
As endogenous concentrations of this compound are not widely reported, researchers will need to generate their own quantitative data. The following table provides a template for summarizing key quantitative parameters from a typical LC-MS/MS experiment.
| Parameter | This compound | Internal Standard (e.g., C17:0-CoA) |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Retention Time (min) | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | - |
| Limit of Quantification (LOQ) | To be determined | - |
| Linear Range | To be determined | - |
| Recovery (%) | To be determined | To be determined |
| Intra-day Precision (%RSD) | To be determined | - |
| Inter-day Precision (%RSD) | To be determined | - |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Proposed metabolic pathway for this compound synthesis.
References
- 1. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative modeling and molecular docking of orphan human CYP4V2 protein with fatty acid substrates: Insights into substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 11-hydroxyhexadecanoyl-CoA
Welcome to the Technical Support Center for the analysis of 11-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of this and other long-chain acyl-Coenzyme A (acyl-CoA) molecules by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and other long-chain acyl-CoAs.
Question: I am observing a low or no signal for my this compound standard or sample. What are the potential causes and how can I troubleshoot this?
Answer: Low or no signal is a frequent issue in the analysis of long-chain acyl-CoAs due to their inherent instability and susceptibility to matrix effects. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Mass Spectrometer Performance: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly and that there is a stable electrospray.
-
Fresh Standards and Solvents: Prepare fresh standard solutions of this compound and all mobile phases. Acyl-CoAs can degrade in aqueous solutions, and old solvents can be a source of contamination.[1]
-
Instrument Parameters: Verify that all instrument settings, including gas flows, temperatures, and voltages, are correct for the analysis of long-chain acyl-CoAs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are unstable and prone to hydrolysis. Keep samples on ice or at 4°C during preparation and store them at -80°C.[2] Minimize the time samples spend in the autosampler. |
| Inefficient Extraction | The extraction efficiency of long-chain acyl-CoAs can vary depending on the sample matrix and solvent system. Ensure a robust homogenization and extraction procedure. A common method involves homogenization in a potassium phosphate (B84403) buffer followed by extraction with a mixture of isopropanol (B130326) and acetonitrile (B52724).[3] |
| Ion Suppression from Matrix | Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[4] Implement a thorough sample clean-up, such as Solid-Phase Extraction (SPE), to remove interfering substances like phospholipids.[1][3] |
| Poor Chromatographic Peak Shape | Peak tailing or broad peaks can lead to a reduced signal-to-noise ratio. The use of a high pH mobile phase (e.g., containing ammonium (B1175870) hydroxide) can improve the peak shape for long-chain acyl-CoAs on a C18 or C8 column.[3][5][6] |
| Suboptimal MS/MS Parameters | Incorrect selection of precursor and product ions or suboptimal collision energy will result in poor sensitivity. For acyl-CoAs, a common and sensitive transition to monitor is the neutral loss of the 507 Da fragment corresponding to the phospho-adenosine diphosphate (B83284) moiety.[3][7] |
| Use of an Inappropriate Internal Standard | An internal standard that does not co-elute with the analyte will not adequately compensate for matrix effects. The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a long-chain acyl-CoA of a similar chain length (e.g., heptadecanoyl-CoA) can be used.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing this compound and how can I mitigate it?
A1: The primary challenge is overcoming matrix effects, which are interferences from other molecules in the sample that can suppress or enhance the signal of the analyte, leading to inaccurate quantification.[4] To mitigate this, a robust sample preparation procedure is crucial. This should include a clean-up step, such as solid-phase extraction (SPE), to remove major interfering components like phospholipids.[1][3] Additionally, ensuring good chromatographic separation of this compound from other matrix components is vital. The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is highly recommended to compensate for any remaining matrix effects and variability in extraction.
Q2: What type of internal standard should I use for the quantification of this compound?
A2: The gold standard is a stable isotope-labeled internal standard of this compound. If this is not commercially available, a long-chain acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not naturally abundant in most biological systems.[3][7] The internal standard should be added to the sample at the very beginning of the extraction process to account for any analyte loss during sample preparation.
Q3: What are the recommended storage conditions for samples and standards containing this compound?
A3: Due to their instability, stock solutions of this compound should be prepared in an organic solvent or a buffered aqueous solution at a slightly acidic pH and stored at -70°C or lower.[3] Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2] During sample preparation, it is critical to keep the samples on ice to minimize degradation.[2]
Q4: What are the typical LC-MS/MS parameters for the analysis of long-chain acyl-CoAs like this compound?
A4: A reversed-phase C18 or C8 column is commonly used for separation.[2][3] The mobile phase often consists of a gradient of acetonitrile and water containing a modifier like ammonium hydroxide (B78521) (e.g., 15 mM) to maintain a high pH (around 10.5), which improves peak shape.[3][5][6] For detection, positive mode electrospray ionization (ESI) is typically employed. In terms of MS/MS, a Multiple Reaction Monitoring (MRM) experiment is set up to monitor the transition of the protonated molecule [M+H]+ to a characteristic product ion. For acyl-CoAs, this is often the neutral loss of 507 Da.[3][7]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples and should be optimized for your specific application.[2][3]
Materials:
-
Frozen tissue sample (~50 mg)
-
Ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9
-
Ice-cold acetonitrile:isopropanol (3:1 v/v)
-
Internal standard solution (e.g., heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge
Procedure:
-
To the frozen tissue sample in a pre-chilled tube, add 0.5 mL of ice-cold 100 mM KH2PO4 buffer and 0.5 mL of ice-cold acetonitrile:isopropanol (3:1).
-
Add the internal standard to the mixture.
-
Homogenize the sample on ice.
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for further clean-up by SPE or direct injection for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a representative LC-MS/MS method that can be adapted for this compound.[3][5][6]
Liquid Chromatography:
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm)
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for this compound
-
Product Ion: Monitor for the neutral loss of 507 Da. The collision energy should be optimized for this transition.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound.
Troubleshooting Decision Tree for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for 11-hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting a signal for this compound. What are the potential causes?
A1: A complete lack of signal can stem from several factors, from sample preparation to instrument settings. Systematically check the following:
-
Sample Integrity: Ensure the analyte has not degraded. Use fresh samples and keep them on ice or frozen until extraction.
-
Extraction Efficiency: The extraction protocol may not be suitable for long-chain hydroxy acyl-CoAs. Consider using a robust extraction method involving homogenization in an organic solvent like methanol (B129727)/chloroform followed by solid-phase extraction (SPE) for cleanup.[1]
-
MS/MS Parameters: Verify that you are using the correct Multiple Reaction Monitoring (MRM) transitions for this compound in positive ionization mode. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine group.[1][2]
-
Instrument Sensitivity: Confirm the mass spectrometer is performing optimally by injecting a standard of a similar, commercially available long-chain acyl-CoA.
Q2: My chromatographic peaks for this compound are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is a common issue, especially for long-chain acyl-CoAs which can exhibit broadened peaks.[3] Here are several strategies to improve peak geometry:
-
LC Column: Ensure you are using a suitable reversed-phase column, such as a C8 or C18, which is appropriate for separating long-chain acyl-CoAs.[2][4]
-
Mobile Phase pH: Operating at a high pH, around 10.5, with ammonium (B1175870) hydroxide (B78521) in the mobile phase can significantly improve the peak shape for acyl-CoAs.[2][5]
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to prevent peak distortion.[6]
-
Flow Path Issues: Check for dead volumes in your LC system, such as poorly made connections or blockages in the column frit, which can cause all peaks to tail.[7][8] Backflushing the column may resolve a partially blocked frit.[8]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[8] Try reducing the injection volume or diluting the sample.
Q3: I'm observing significant signal variability between replicate injections. What could be the cause?
A3: Inconsistent signal intensity can be attributed to several factors:
-
Sample Preparation: Incomplete or inconsistent extraction can lead to variability. Ensure thorough homogenization and consistent execution of the SPE cleanup steps.[1] The use of an appropriate internal standard, such as heptadecanoyl-CoA, is crucial to correct for variations during sample preparation and injection.[1][9]
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Ion Source Instability: The electrospray ionization (ESI) source can be a source of variability. Clean the ion source components (e.g., capillary, skimmer) as part of routine maintenance. Matrix effects from complex biological samples can also suppress or enhance the ion signal.
Q4: How do I choose the correct MRM transitions for this compound?
A4: For acyl-CoAs, the most common fragmentation pattern in positive ESI mode is the neutral loss of the phosphopantetheine moiety (C11H23N2O7P2S), which has a mass of 507 Da.[1][2][10] To determine the MRM transitions for this compound:
-
Calculate the Precursor Ion (Q1): Determine the exact mass of the neutral this compound molecule and add the mass of a proton [M+H]+.
-
Determine the Product Ion (Q3): The primary product ion will correspond to the precursor ion after the neutral loss of 507 Da. You can also look for other characteristic fragments.
-
Optimize Collision Energy: Infuse a standard solution of the analyte and vary the collision energy to find the optimal value that produces the most intense and stable product ion signal.
A programmed MRM method can be developed to scan for a wide range of acyl-CoAs by progressively increasing the precursor ion mass (Q1) by one unit at each step while keeping the mass difference to the product ion (Q3) at 507 Da.[3]
Quantitative Data Summary
For reproducible analysis, it is critical to maintain consistent instrument parameters. The following tables provide recommended starting conditions for the LC-MS/MS analysis of this compound, based on established methods for similar long-chain acyl-CoAs.
Table 1: Suggested Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C8 or C18, 1.7-1.8 µm particle size |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide (pH ~10.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoA, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Suggested Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for this compound |
| Product Ion (Q3) | Precursor Ion - 507 Da (Neutral Loss) |
| Collision Energy (CE) | Optimize by infusing a standard (typically 20-40 V) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol details a robust method for extracting long-chain acyl-CoAs from tissue samples.[1][9]
-
Homogenization:
-
Phase Separation:
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant.
-
Induce phase separation by adding 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform.[1]
-
Vortex briefly and centrifuge again at 1300 x g for 15 minutes at 4°C.[1]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Collect the upper aqueous layer containing the acyl-CoAs.
-
Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[1]
-
Load the aqueous extract onto the SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[1]
-
Elute the acyl-CoAs with two fractions: 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.[1]
-
Combine the eluted fractions.
-
-
Final Preparation:
-
Dry the combined eluate under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol for injection into the LC-MS/MS system.[1]
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. halocolumns.com [halocolumns.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 11-Hydroxyhexadecanoyl-CoA Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of 11-hydroxyhexadecanoyl-CoA and other long-chain hydroxy acyl-CoAs.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction workflow, from sample preparation to final analysis.
Issue 1: Low Yield or Poor Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough homogenization of tissue samples on ice. A glass homogenizer is effective. For cultured cells, use a suitable lysis buffer and ensure complete cell disruption. |
| Inefficient Extraction from Homogenate | Use a robust extraction solvent mixture. A common method involves homogenization in a buffer followed by the addition of an organic solvent like acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs. An improved method with 70-80% recovery utilizes a KH2PO4 buffer, 2-propanol, and acetonitrile for extraction.[1] |
| Degradation of this compound | Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[2] Maintain samples on ice throughout the extraction process and work quickly. Use buffers with a slightly acidic pH (e.g., pH 4.9) to improve stability.[1] |
| Loss During Solvent Evaporation | To prevent hydrolysis in the aqueous phase during solvent evaporation, consider adding acetonitrile to the extract to reduce the water ratio.[2] Evaporate solvents under a stream of nitrogen or using a vacuum concentrator at a controlled temperature. |
| Poor Binding or Elution from Solid-Phase Extraction (SPE) Columns | If using SPE for purification, ensure the column chemistry is appropriate for long-chain acyl-CoAs (e.g., C18). Optimize binding and elution conditions, such as the pH and solvent composition. An oligonucleotide purification column has been shown to be effective for acyl-CoA purification.[1] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all steps of the protocol, from sample collection and storage to extraction. Ensure consistent timing for each step, especially incubation and centrifugation times. |
| Precipitate Formation During Analysis | After extraction and solvent evaporation, ensure the sample is fully reconstituted in a suitable solvent before injection for analysis. Methanol has been shown to provide good stability for acyl-CoAs.[2] Centrifuge the reconstituted sample to pellet any insoluble material before transferring the supernatant for analysis. |
| Instrumental Variability | Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. Use an internal standard to normalize for variations in extraction efficiency and instrument response. |
Issue 3: Co-elution and Ion Suppression in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the liquid chromatography (LC) method to achieve good separation of this compound from other cellular lipids and isomers.[2] This can involve adjusting the column chemistry (e.g., C18), mobile phase composition, gradient, and flow rate. A two-dimensional LC approach can also greatly improve resolution.[3] |
| Matrix Effects | The presence of other molecules in the sample can interfere with the ionization of the target analyte.[2] Employ a thorough sample cleanup procedure, such as SPE, to remove interfering substances. Diluting the sample may also help to reduce matrix effects, but be mindful of the impact on sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store tissues and cells before extraction? A1: For long-term storage, snap-freeze tissues or cell pellets in liquid nitrogen and store them at -80°C to minimize enzymatic degradation of acyl-CoAs. For short-term storage, keep samples on ice.
Q2: Which solvent system is best for extracting long-chain hydroxy acyl-CoAs? A2: While classic methods like Folch (chloroform:methanol) and Bligh & Dyer are widely used for lipids, they may not be optimal for acyl-CoAs.[4] A modified method using a combination of a phosphate (B84403) buffer, 2-propanol, and acetonitrile has been reported to yield high recovery for long-chain acyl-CoAs.[1] The choice of solvent can significantly impact extraction efficiency, and it is advisable to test different systems to find the best one for your specific sample type.
Q3: My this compound seems to be degrading during sample preparation. How can I prevent this? A3: Acyl-CoAs are prone to hydrolysis. To minimize degradation, it is crucial to work at low temperatures (on ice), use slightly acidic buffers, and minimize the time samples spend in aqueous solutions.[2] Promptly proceeding to the extraction step after homogenization is recommended.
Q4: I am seeing a lot of background noise in my mass spectrometry data. What could be the cause? A4: High background noise can be due to contaminants from solvents, plasticware, or the biological matrix itself. Using high-purity solvents and pre-cleaned labware is essential. Incorporating a solid-phase extraction (SPE) cleanup step can effectively remove many interfering substances.[1]
Q5: Should I use an internal standard for quantification? A5: Yes, using a suitable internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar long-chain acyl-CoA that is not present in the sample can be used.
Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction.[1]
Materials:
-
Tissue sample (<100 mg)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or C18 SPE column)
-
HPLC system with UV detector or Mass Spectrometer
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs. Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins and cellular debris.
-
Purification:
-
Load the supernatant containing the acyl-CoAs onto an oligonucleotide purification column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs using 2-propanol.
-
-
Concentration: Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).[2]
-
Analysis: Analyze the sample using HPLC or LC-MS/MS.
Visualization
Caption: Workflow for this compound extraction with key troubleshooting points.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 11-Hydroxyhexadecanoyl-CoA Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 11-hydroxyhexadecanoyl-CoA isomers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound isomers?
A1: The main challenges lie in the structural similarity of the isomers. These include positional isomers (e.g., 9- vs. 11-hydroxy) and stereoisomers (R and S enantiomers) of this compound. Achieving baseline separation of these closely related molecules requires highly selective analytical techniques.
Q2: Which analytical technique is most suitable for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the most effective techniques.[1][2] For separating enantiomers, chiral chromatography is essential.[3]
Q3: What type of HPLC column is recommended for chiral separation of hydroxyacyl-CoA isomers?
A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are highly effective for resolving enantiomers of hydroxy fatty acids and their CoA derivatives.[2] These columns provide the necessary stereoselectivity for separating R and S isomers.
Q4: Is derivatization necessary for the analysis of this compound isomers?
A4: While direct analysis is possible, derivatization of the hydroxyl group can improve chromatographic resolution and detection sensitivity.[1] Converting the hydroxyl group to a derivative, such as a 3,5-dinitrophenyl urethane, can enhance the interaction with the chiral stationary phase, leading to better separation of enantiomers.[1]
Q5: How does the position of the hydroxyl group affect the separation of isomers?
A5: The position of the hydroxyl group along the fatty acid chain influences the molecule's polarity and interaction with the stationary phase. Different positional isomers will exhibit distinct retention times in reversed-phase or normal-phase chromatography, allowing for their separation.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic resolution of this compound isomers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Isomers | Inappropriate column selection. | - For enantiomers, ensure a suitable chiral stationary phase is used. - For positional isomers, a high-resolution reversed-phase column (e.g., C18) may be effective. |
| Suboptimal mobile phase composition. | - Adjust the mobile phase polarity by varying the solvent ratio (e.g., acetonitrile/water or methanol/water). - For chiral separations, the type and concentration of the organic modifier and any additives are critical. | |
| High flow rate. | - Reduce the flow rate to allow for better interaction between the analytes and the stationary phase, which can improve resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Column degradation. | - Flush the column with a strong solvent or replace it if performance does not improve. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in the mass spectrometer. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature). |
| Analyte degradation. | - Ensure sample stability by using fresh samples and maintaining appropriate storage conditions (e.g., -80°C). Acyl-CoAs are susceptible to hydrolysis. | |
| Suboptimal detector settings. | - For UV detection, ensure the wavelength is set to the absorbance maximum of the analyte (around 260 nm for the adenine (B156593) moiety of CoA). | |
| Irreproducible Retention Times | Inadequate column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant and stable temperature, as temperature can significantly affect retention times. | |
| Mobile phase composition variability. | - Prepare fresh mobile phase for each analysis and ensure accurate mixing of solvents. |
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS for Enantiomeric Resolution of this compound
This protocol is adapted from methodologies for similar hydroxy fatty acyl-CoAs and provides a starting point for optimization.
1. Sample Preparation (Derivatization)
-
Hydrolyze the this compound sample to its corresponding free fatty acid using a mild alkaline hydrolysis method.
-
Extract the 11-hydroxyhexadecanoic acid.
-
React the hydroxyl group with a chiral derivatizing agent, such as (R)-(-)-2-amino-1-propanol, to form diastereomers, or with an achiral agent like 3,5-dinitrophenyl isocyanate for enhanced interaction with a chiral column.[1]
-
Purify the resulting derivatives using solid-phase extraction (SPE).
2. HPLC System and Conditions
-
HPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) particles).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-18 min: 80-95% B
-
18-20 min: 95% B
-
20-21 min: 95-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing the derivatized standard of 11-hydroxyhexadecanoic acid. The transition would typically be from the precursor ion [M-H]⁻ to a characteristic fragment ion.
Visualizations
Caption: Experimental workflow for the resolution of this compound isomers.
Caption: Metabolic context of this compound.
References
- 1. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in 11-hydroxyhexadecanoyl-CoA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of 11-hydroxyhexadecanoyl-CoA, particularly focusing on resolving issues of low yield.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the synthesis of this compound.
Question 1: What are the potential causes for a very low or no yield of this compound?
Several factors can contribute to a low or negligible yield. These can be broadly categorized into issues with the starting materials, enzyme activity, or reaction conditions.
-
Substrate Quality and Purity: The purity of the starting material, 11-hydroxyhexadecanoic acid, is crucial. Contaminants can inhibit the enzyme or lead to the formation of unwanted byproducts.
-
Enzyme Inactivity: The enzyme, a long-chain acyl-CoA synthetase (ACSL), may be inactive or have low activity.[1][2] This could be due to improper storage, handling, or the presence of inhibitors.
-
Suboptimal Reaction Conditions: The reaction conditions, including pH, temperature, and cofactor concentrations, may not be optimal for the specific ACSL isoform being used.
-
Degradation of Product: The product, this compound, may be susceptible to degradation by thioesterases present in the reaction mixture or during purification.
Question 2: How can I troubleshoot issues related to the starting material, 11-hydroxyhexadecanoic acid?
-
Verify Purity: Confirm the purity of your 11-hydroxyhexadecanoic acid using techniques like NMR or mass spectrometry.
-
Solubility Issues: Long-chain fatty acids can have poor solubility in aqueous buffers.[2] Consider dissolving the fatty acid in a small amount of an organic solvent (e.g., DMSO or ethanol) before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can inhibit the enzyme.
-
Proper Storage: Store the fatty acid under appropriate conditions (e.g., at -20°C) to prevent degradation.
Question 3: My enzyme, a long-chain acyl-CoA synthetase (ACSL), seems to be inactive. How can I address this?
-
Enzyme Selection: Ensure you are using an appropriate ACSL isoform. ACSLs exhibit substrate specificity for fatty acids of different chain lengths.[1] For a C16 fatty acid, a long-chain acyl-CoA synthetase is suitable.
-
Check Storage and Handling: Verify that the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Assay for Activity: Perform a positive control experiment with a known substrate for your ACSL, such as palmitic acid, to confirm its activity.
-
Cofactor Availability: Ensure that all necessary cofactors, including ATP, Coenzyme A (CoA), and Mg2+, are present in the reaction at optimal concentrations. The synthesis of acyl-CoA is an ATP-dependent two-step process.[2][3]
Question 4: What are the optimal reaction conditions for the synthesis of this compound?
The optimal conditions can vary depending on the specific ACSL isoform used. However, a good starting point is to refer to established protocols for similar long-chain fatty acids.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Maintain with a suitable buffer (e.g., Tris-HCl or HEPES). |
| Temperature | 30 - 37 °C | Higher temperatures can lead to enzyme denaturation. |
| ATP | 5 - 10 mM | ATP is required for the activation of the fatty acid.[2] |
| Coenzyme A | 1 - 5 mM | |
| Mg2+ | 5 - 10 mM | Mg2+ is a crucial cofactor for the enzyme.[3] |
| 11-hydroxyhexadecanoic acid | 50 - 200 µM | Higher concentrations can lead to substrate inhibition. |
| Enzyme Concentration | 1 - 5 µg/mL | This should be optimized for your specific enzyme preparation. |
Question 5: How can I minimize the degradation of my product, this compound?
-
Use Thioesterase Inhibitors: Consider adding a broad-spectrum thioesterase inhibitor to the reaction mixture if you suspect product degradation.
-
Purification Strategy: Purify the this compound promptly after the reaction is complete. Common purification methods include solid-phase extraction or HPLC.
-
Storage of Product: Store the purified product at low temperatures (e.g., -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which type of acyl-CoA synthetase should I use for this compound synthesis?
You should use a long-chain acyl-CoA synthetase (ACSL).[1] These enzymes are specific for fatty acids with chain lengths between 12 and 20 carbons.[1]
Q2: Can the hydroxyl group on the fatty acid interfere with the reaction?
The presence of a hydroxyl group at the 11th position is generally not expected to interfere with the activity of most ACSLs, which primarily recognize the carboxyl group for activation. However, it is always advisable to check the substrate specificity of your chosen enzyme if that information is available.
Q3: Are there any known inhibitors of long-chain acyl-CoA synthetases?
Yes, long-chain acyl-CoAs themselves can act as feedback inhibitors of the enzyme.[4] Additionally, certain small molecules and drugs have been identified as ACSL inhibitors. It is important to ensure that your reaction buffer is free from any potential inhibitors.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by measuring the consumption of the substrates (11-hydroxyhexadecanoic acid, ATP, or CoA) or the formation of the product (this compound). This can be achieved using techniques like HPLC, LC-MS, or colorimetric assays that detect the free thiol group of CoA.
Q5: What are some alternative methods for synthesizing this compound?
Besides enzymatic synthesis, chemo-enzymatic methods can also be employed.[5] These methods may involve the chemical synthesis of an activated form of the fatty acid, which is then reacted with Coenzyme A.[6]
Experimental Protocols
Generalized Protocol for Enzymatic Synthesis of this compound
This protocol provides a general framework. The specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental setup.
-
Prepare the Reaction Buffer: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl2.
-
Prepare Substrate Stock Solutions:
-
Dissolve 11-hydroxyhexadecanoic acid in a minimal amount of DMSO to create a 10 mM stock solution.
-
Prepare 100 mM stock solutions of ATP and Coenzyme A in the reaction buffer.
-
-
Set up the Reaction: In a microcentrifuge tube, add the following components in the order listed:
-
Reaction Buffer (to a final volume of 1 mL)
-
ATP (to a final concentration of 5 mM)
-
Coenzyme A (to a final concentration of 1 mM)
-
11-hydroxyhexadecanoic acid (to a final concentration of 100 µM)
-
-
Initiate the Reaction: Add the long-chain acyl-CoA synthetase to a final concentration of 2 µg/mL.
-
Incubate: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 5 minutes.
-
Analyze the Product: Analyze the formation of this compound using HPLC or LC-MS.
Visualizations
Caption: Enzymatic synthesis of this compound.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 4. quora.com [quora.com]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Sensitive 11-Hydroxyhexadecanoyl-CoA Detection
Welcome to the technical support center for the sensitive detection of 11-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this specific long-chain hydroxy fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the detection and quantification of this compound?
A1: The primary challenges in analyzing this compound include:
-
Chemical Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions. Proper sample handling and storage are crucial to prevent degradation.
-
Low Endogenous Concentrations: The cellular levels of specific acyl-CoAs can be very low, requiring highly sensitive analytical methods for accurate quantification.
-
Ion Suppression in Mass Spectrometry: Co-eluting substances from complex biological matrices can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.
-
Lack of Commercial Standards: The availability of a certified reference standard for this compound can be limited, making absolute quantification challenging.
-
Isomeric Compounds: Separation from other positional isomers of hydroxyhexadecanoyl-CoA is critical for accurate identification and quantification.
Q2: What is the recommended method for sensitive detection of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[1] A reverse-phase LC method coupled with a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode is recommended.
Q3: How should I prepare my biological samples for this compound analysis?
A3: Proper sample preparation is critical for accurate results. A general workflow includes:
-
Rapid Quenching and Homogenization: Immediately quench metabolic activity, for example, with liquid nitrogen. Homogenize the frozen tissue or cells in a cold acidic extraction solvent (e.g., acetonitrile/methanol/water with a small percentage of formic or acetic acid) to precipitate proteins and extract the acyl-CoAs.
-
Internal Standard Spiking: Add a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., C17-CoA), at the beginning of the extraction to correct for sample loss and matrix effects.
-
Lipid Removal: Perform a liquid-liquid extraction or use solid-phase extraction (SPE) to remove highly abundant lipids that can cause ion suppression.
-
Concentration: Evaporate the solvent and reconstitute the extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always mandatory, derivatization can significantly improve the sensitivity and chromatographic behavior of this compound.
-
Carboxyl Group Derivatization: Derivatizing the carboxyl group of the fatty acid moiety can enhance ionization efficiency in positive ion mode.
-
Hydroxyl Group Derivatization: Derivatizing the hydroxyl group can introduce a specific fragmentation pattern, aiding in the differentiation from other non-hydroxylated acyl-CoAs and improving selectivity. However, this adds an extra step to the sample preparation and requires careful optimization.
Q5: What are the expected fragmentation patterns for this compound in MS/MS?
A5: For acyl-CoAs, a characteristic neutral loss of the CoA moiety (507 Da) is commonly observed in positive ion mode. The precursor ion would be the [M+H]+ of this compound, and a prominent product ion would correspond to the acylium ion. The presence of the hydroxyl group may lead to additional characteristic fragment ions resulting from water loss. It is crucial to optimize collision energy to obtain a stable and specific fragmentation pattern.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Analyte degradation. | Ensure samples are kept on ice or at 4°C during preparation. Use fresh, high-purity solvents. Analyze samples promptly after preparation. |
| Poor extraction efficiency. | Optimize the extraction solvent composition and volume. Ensure complete cell lysis and protein precipitation. | |
| Ion suppression. | Improve sample cleanup to remove interfering matrix components. Use a divert valve to direct the early eluting salts and highly retained lipids to waste. Modify the chromatographic gradient to better separate the analyte from interfering compounds. | |
| Suboptimal MS parameters. | Infuse a standard of a similar long-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific transitions. | |
| Poor Peak Shape | Inappropriate reconstitution solvent. | Reconstitute the sample in a solvent that is weaker than the initial mobile phase to ensure good peak focusing on the column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the column. | Use a column with a different stationary phase or modify the mobile phase pH. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent handling of all samples. Use an automated liquid handler if available. |
| Instability in the LC-MS system. | Equilibrate the system thoroughly before analysis. Monitor system suitability by injecting a standard periodically throughout the run. | |
| Improper internal standard use. | Add the internal standard at the very beginning of the sample preparation process. Use a stable isotope-labeled internal standard if possible for the most accurate correction. | |
| Inability to Separate from Isomers | Insufficient chromatographic resolution. | Use a longer column, a smaller particle size column, or a different stationary phase. Optimize the gradient elution profile for better separation. |
Experimental Protocols
Sample Preparation from Cell Culture
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20 with 0.1% formic acid) containing the internal standard.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the pellet in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 10-15 minutes is recommended to separate the long-chain acyl-CoA.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]+: Calculated m/z for this compound.
-
Product Ions: Monitor the transition to the acylium ion (loss of CoA) and potentially a fragment corresponding to the loss of water from the acylium ion. These transitions need to be empirically determined by infusing a standard if available, or a closely related compound.
-
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Value/Range | User's Optimized Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | |
| Mobile Phase A | Water + 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid | |
| Flow Rate | 0.3 mL/min | |
| Column Temp. | 45°C | |
| Precursor Ion (m/z) | To be determined | |
| Product Ion 1 (m/z) | To be determined | |
| Product Ion 2 (m/z) | To be determined | |
| Collision Energy (eV) | 20-40 eV | |
| Retention Time (min) | To be determined |
Table 2: Sample Quantification Data
| Sample ID | Peak Area (Analyte) | Peak Area (Internal Standard) | Analyte/IS Ratio | Concentration (µM) |
| Blank | ||||
| Standard 1 | ||||
| Standard 2 | ||||
| Control Sample 1 | ||||
| Treated Sample 1 |
Visualizations
Caption: Workflow for the sensitive detection of this compound.
This technical support guide provides a comprehensive overview and starting point for the challenging task of sensitively detecting this compound. Remember that optimization and validation are key to achieving accurate and reproducible results for your specific experimental conditions.
References
Technical Support Center: Quality Control for 11-Hydroxyhexadecanoyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-hydroxyhexadecanoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my this compound standard?
A1: Due to the inherent instability of acyl-CoA thioesters, proper storage and handling are critical. It is recommended to store the standard as a dry pellet at -80°C.[1] For experimental use, prepare fresh aqueous solutions in an appropriate buffer, as storing aqueous solutions for more than a day is not recommended.[2] When preparing samples for LC-MS analysis, minimize the time they spend at room temperature and in aqueous solutions to prevent degradation.[3]
Q2: What are the common degradation pathways for this compound, and how can I detect them?
A2: The primary degradation pathway for acyl-CoAs is hydrolysis of the thioester bond, particularly in non-acidic aqueous solutions.[3] This will result in the formation of coenzyme A and 11-hydroxyhexadecanoic acid. During mass spectrometry analysis, you can monitor for the corresponding masses of these degradation products to assess the integrity of your standard.
Q3: My this compound standard is showing low purity. What are the potential causes?
A3: Low purity can result from improper synthesis and purification, degradation during storage, or contamination. If you have recently received the standard, contact the supplier with your quality control data. If the standard has been in storage, it may have degraded. It is also possible that the solvent used for reconstitution is contaminated.
Q4: Can I use a single internal standard for the quantification of this compound?
A4: For the most accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard of this compound. Using a single, structurally different acyl-CoA as an internal standard can lead to significant errors in quantification due to differences in ionization efficiency and extraction recovery.[4]
Troubleshooting Guides
Low or No Signal in LC-MS Analysis
Problem: I am observing a very low or no signal for my this compound standard.
Possible Causes and Solutions:
-
Standard Degradation:
-
Solution: Prepare a fresh solution of your standard from the dry pellet. Acyl-CoAs are unstable in aqueous solutions and can degrade rapidly.[3]
-
-
Instrument Malfunction:
-
Solution: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and that you have a stable electrospray.[3]
-
-
Suboptimal MS Parameters:
-
Solution: Optimize the mass spectrometer settings, including precursor and product ions, collision energy, and ion source parameters, for this compound.[3] Refer to the general parameters in the table below and perform tuning.
-
-
Inefficient Ionization:
-
Sample Preparation Issues:
Poor Peak Shape (Tailing, Broadening, or Splitting)
Problem: The chromatographic peak for my this compound standard is tailing, broad, or split.
Possible Causes and Solutions:
-
Column Contamination or Void:
-
Solution: Flush the column with a strong solvent. If the problem persists, a partially plugged column frit or a void at the head of the column may be the issue, and the column may need to be replaced.[1]
-
-
Inappropriate Injection Solvent:
-
Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting in a much stronger solvent can cause peak distortion.[1]
-
-
Secondary Interactions:
-
Solution: Peak tailing for some compounds can be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH or using a different column chemistry may help to mitigate these interactions.[1]
-
-
High Sample Load:
-
Solution: Injecting too high a concentration of the standard can lead to peak broadening and tailing. Reduce the injection volume or dilute the standard.[1]
-
Quantitative Data
Table 1: Stability of Hydroxyacyl-CoA Standards
| Storage Temperature | Time to 50% Degradation | Recommendations |
| 25°C (Room Temp) | ~30 hours[7][8] | Avoid prolonged storage at room temperature. |
| 4°C (Refrigerator) | ~55 hours[7][8] | Suitable for short-term storage during an experiment. |
| -20°C or -80°C | Minimized Loss[7][8] | Recommended for long-term storage of dry pellets.[1] |
Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
Note: These are general parameters and should be optimized for your specific instrument and this compound standard.
| Parameter | Typical Setting | Reference |
| Chromatography | ||
| Column | Reversed-phase C8 or C18 | [5][6] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | [5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | [5] |
| Gradient | Binary gradient from low to high organic | [5] |
| Flow Rate | 0.4 mL/min | [5] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [5][6] |
| Capillary Voltage | 3.20 kV | [9] |
| Cone Voltage | 45 V | [9] |
| Desolvation Gas Flow | 500 L/h (Nitrogen) | [9] |
| Desolvation Temp. | 500 °C | [9] |
| Source Temperature | 120 °C | [9] |
| Collision Gas | Argon | [9] |
| Monitored Transition | Neutral loss of 507 Da | [3][6][10] |
Experimental Protocols
General Quality Control Workflow for this compound Standards using LC-MS/MS
-
Standard Preparation:
-
Allow the lyophilized this compound standard to equilibrate to room temperature before opening.
-
Reconstitute the standard in a suitable solvent, such as a mixture of methanol (B129727) and water or an appropriate buffer, to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration curve generation.
-
-
LC-MS/MS System Preparation:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Perform a system suitability test by injecting a known standard to ensure the instrument is performing correctly.
-
-
LC-MS/MS Analysis:
-
Inject the prepared dilutions of the this compound standard.
-
Separate the analyte using a reversed-phase column with a suitable gradient.
-
Detect the analyte using a triple quadrupole mass spectrometer in positive ESI mode, monitoring for the precursor ion and a characteristic product ion (often corresponding to a neutral loss of 507 Da for acyl-CoAs).[3][6][10]
-
-
Data Analysis:
-
Integrate the peak areas for the monitored transition.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard.
-
Assess the linearity of the response (R² value).
-
Determine the purity of the standard by comparing the measured concentration to the expected concentration and checking for the presence of degradation products or other impurities.
-
Visualizations
Caption: A general experimental workflow for the quality control of this compound standards.
Caption: A logical workflow for troubleshooting low LC-MS signal.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ovid.com [ovid.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Metabolic Fate of 11-hydroxyhexadecanoyl-CoA: A Comparative Guide to Pathway Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the hypothetical metabolic pathway of 11-hydroxyhexadecanoyl-CoA. Given the limited direct research on this specific long-chain hydroxy fatty acyl-CoA, this document outlines a proposed pathway based on established principles of fatty acid metabolism and presents a comprehensive strategy for its experimental validation.
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and signaling. While the pathways for many common fatty acids are well-documented, the roles of specific modified fatty acids, such as this compound, remain largely unexplored. Understanding the metabolic fate of such molecules is crucial for elucidating novel biochemical pathways and identifying potential therapeutic targets in metabolic diseases.
Proposed Metabolic Pathway of this compound
Based on analogous pathways of other hydroxy fatty acids, we propose a hypothetical metabolic pathway for this compound centered around mitochondrial beta-oxidation. This pathway involves a series of enzymatic reactions that ultimately convert this compound into acetyl-CoA, which can then enter the citric acid cycle for energy production.
Caption: Proposed metabolic pathway for this compound.
Experimental Validation Workflow
To validate the proposed pathway, a multi-pronged approach is necessary, combining in vitro enzymatic assays, cell-based studies, and in vivo metabolic profiling.
Caption: Experimental workflow for validating the proposed pathway.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Enzymatic Activity
| Enzyme Candidate | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Long-Chain Acyl-CoA Synthetase (LACS) variant 1 | Hexadecanoic Acid | ||
| LACS variant 2 | Hexadecanoic Acid | ||
| Fatty Acid Hydroxylase (CYP4F2) | Hexadecanoyl-CoA | ||
| Fatty Acid Hydroxylase (CYP4F11) | Hexadecanoyl-CoA | ||
| Carnitine Palmitoyltransferase 1 (CPT1) | This compound | ||
| Acyl-CoA Dehydrogenase (ACADM/ACADL) | This compound |
Table 2: Cellular Metabolite Levels Following Isotope Tracing
| Condition | Labeled Hexadecanoyl-CoA (relative abundance) | Labeled this compound (relative abundance) | Labeled Acetyl-CoA (relative abundance) |
| Control Cells | |||
| LACS Knockdown | |||
| Hydroxylase Knockdown | |||
| CPT1 Knockdown |
Detailed Experimental Protocols
In Vitro Enzymatic Assays
Objective: To determine if candidate enzymes can metabolize the proposed substrates.
Protocol:
-
Enzyme Expression and Purification: Clone and express recombinant human long-chain acyl-CoA synthetases (e.g., ACSL1, ACSL4), fatty acid hydroxylases (e.g., CYP4F2, CYP4F11), and beta-oxidation enzymes (e.g., ACADM, ACADL) in a suitable expression system (e.g., E. coli or insect cells). Purify the enzymes using affinity chromatography.
-
Enzyme Activity Assay:
-
For LACS: Incubate the purified enzyme with hexadecanoic acid, CoA, and ATP. Measure the formation of hexadecanoyl-CoA over time using HPLC or LC-MS.
-
For Hydroxylase: Incubate the purified enzyme with hexadecanoyl-CoA and NADPH. Monitor the production of this compound by LC-MS.
-
For Beta-oxidation enzymes: Utilize a coupled spectrophotometric assay to measure the reduction of NAD+ or FAD in the presence of this compound.
-
-
Kinetic Analysis: Determine the Michaelis-Menten constants (Km and Vmax) for each enzyme with its respective substrate to assess substrate affinity and catalytic efficiency.
Cell-Based Isotope Tracing
Objective: To trace the metabolic fate of hexadecanoic acid to this compound and downstream metabolites within a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media.
-
Stable Isotope Labeling: Supplement the culture medium with 13C-labeled hexadecanoic acid for a defined period.
-
Metabolite Extraction: Harvest the cells and perform a polar metabolite extraction using a methanol/water/chloroform solvent system.
-
LC-MS Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the 13C-labeled metabolites, including hexadecanoyl-CoA, this compound, and acetyl-CoA.
-
Gene Silencing: To confirm the role of specific enzymes, repeat the isotope tracing experiment in cells where candidate genes (e.g., LACS, hydroxylases) have been knocked down using siRNA or CRISPR/Cas9.
In Vivo Metabolic Profiling
Objective: To confirm the presence and physiological relevance of the proposed pathway in a living organism.
Protocol:
-
Animal Model: Administer 13C-labeled hexadecanoic acid to a cohort of laboratory animals (e.g., mice) via oral gavage or intravenous injection.
-
Tissue Collection: At various time points, collect blood and tissues of interest (e.g., liver, adipose tissue, heart).
-
Metabolite Extraction and Analysis: Perform metabolite extractions from the collected tissues and plasma. Analyze the extracts by LC-MS to detect and quantify 13C-labeled this compound and its downstream products.
-
Comparative Analysis: Compare the metabolite profiles between different tissues and at different time points to understand the dynamics of the pathway in vivo.
By employing this rigorous, multi-faceted approach, researchers can systematically validate the proposed metabolic pathway of this compound. The resulting data will not only elucidate a novel area of fatty acid metabolism but also provide a foundation for exploring its implications in health and disease, potentially paving the way for new therapeutic interventions.
A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification and validation of 11-hydroxyhexadecanoyl-CoA, a key intermediate in fatty acid metabolism. The selection of an appropriate analytical technique is critical for accurate measurement in complex biological matrices. This document outlines the experimental protocols, presents comparative data, and visualizes the metabolic and analytical workflows to aid researchers in making informed decisions for their specific applications.
Introduction to this compound and its Metabolic Significance
This compound is a hydroxylated long-chain acyl-CoA. It is an intermediate in the omega (ω)-oxidation pathway of fatty acids. This metabolic route serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids, but it also metabolizes longer-chain fatty acids.[1] In this pathway, fatty acids are hydroxylated at their terminal (ω) carbon. This initial hydroxylation is typically catalyzed by cytochrome P450 enzymes of the CYP4 family.[2] The resulting ω-hydroxy fatty acid is then further oxidized to a dicarboxylic acid, which can undergo β-oxidation from both ends.[2] Dysregulation of this pathway has been implicated in various metabolic diseases.[2]
The accurate analysis of this compound is challenging due to its low endogenous concentrations, potential for isomeric complexity, and its amphipathic nature.[3][4] Cross-validation of analytical methods is therefore essential to ensure data reliability and reproducibility in research and clinical settings.
Core Analytical Techniques: A Comparison
The two predominant techniques for the analysis of this compound and related lipid species are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers a distinct set of advantages and disadvantages.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Simpler, often involving protein precipitation and solid-phase extraction (SPE).[5] | More complex, requiring hydrolysis of the CoA ester and derivatization to increase volatility.[6] |
| Analyte Integrity | Analyzes the intact acyl-CoA molecule. | Analyzes the cleaved and derivatized hydroxy fatty acid. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ).[1] | High sensitivity, particularly with negative chemical ionization for derivatized fatty acids.[7] |
| Specificity | High specificity from precursor-product ion transitions in MS/MS.[2] | High specificity based on characteristic fragmentation patterns of derivatives.[6] |
| Throughput | Relatively high throughput is achievable. | Lower throughput due to lengthy derivatization and GC run times. |
| Isomer Separation | Capable of separating some isomers with appropriate chromatography.[4] | Excellent chromatographic resolution for separating positional and geometric isomers.[6] |
| Instrumentation | Widely available in metabolomics and bioanalytical laboratories. | Standard instrumentation in many analytical laboratories. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct analysis of the intact this compound molecule.
1. Sample Extraction:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled analog like ¹³C-labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For sample clean-up and enrichment, perform solid-phase extraction (SPE) using a suitable reversed-phase cartridge.[8]
-
Elute the acyl-CoAs and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
2. LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like ammonium (B1175870) acetate.[9]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
3. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for acyl-CoAs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the specific precursor ion of this compound and its characteristic product ions. The exact m/z values will depend on the specific adducts formed.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for the target analyte.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires hydrolysis of the CoA thioester and derivatization of the resulting hydroxy fatty acid.
1. Sample Preparation and Derivatization:
-
To the biological sample, add an internal standard (e.g., a deuterated analog of 11-hydroxyhexadecanoic acid).
-
Hydrolysis: Perform alkaline hydrolysis (e.g., with 1 M NaOH at 60°C for 30 minutes) to cleave the CoA moiety, yielding 11-hydroxyhexadecanoic acid.
-
Extraction: Acidify the sample and extract the free fatty acid using an organic solvent like hexane (B92381) or ethyl acetate.
-
Derivatization: Evaporate the solvent and derivatize the dried extract. A common method is silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.[6][10]
2. GC Separation:
-
Column: A mid-polarity capillary column (e.g., DB-23 or similar) is suitable for separating fatty acid methyl esters or TMS derivatives.[11]
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a high temperature (e.g., 250-290°C) to elute the derivatized analyte.[10]
-
Carrier Gas: Helium at a constant flow rate.
3. MS Detection:
-
Ionization Mode: Electron Ionization (EI) is standard. Positive Chemical Ionization (PCI) can also be used to obtain a more prominent molecular ion.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic fragment ions of the derivatized 11-hydroxyhexadecanoic acid.[10]
Performance Comparison
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Low picomole to femtomole range on column.[1] | Low picogram to femtogram range on column.[7] |
| Limit of Quantification (LOQ) | Low picomole to femtomole range on column.[1] | Low picogram to femtogram range on column. |
| Linearity (R²) | Typically >0.99 over several orders of magnitude.[9] | Typically >0.99 over a wide concentration range. |
| Precision (%RSD) | Generally <15% for intra- and inter-day assays.[12] | Generally <15% for intra- and inter-day assays.[13] |
| Accuracy/Recovery | 85-115% is generally achievable with appropriate internal standards.[12] | 80-120% can be achieved, but is highly dependent on the efficiency of derivatization and extraction. |
Visualizing the Pathways and Workflows
To better understand the context and application of these analytical methods, the following diagrams illustrate the metabolic pathway of this compound and the general experimental workflows.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medsciencegroup.com [medsciencegroup.com]
- 5. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 8. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. Targeting Fatty Acid Synthase Modulates Metabolic Pathways and Inhibits Cholangiocarcinoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 13. Structure, Function, and Lipid Sensing Activity in the Thioesterase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of 11-Hydroxyhexadecanoyl-CoA and Hexadecanoyl-CoA: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive functional comparison of 11-hydroxyhexadecanoyl-CoA and its non-hydroxylated counterpart, hexadecanoyl-CoA. Designed for researchers, scientists, and drug development professionals, this document outlines the key differences in their metabolic roles, enzymatic interactions, and potential signaling functions, supported by experimental data and detailed methodologies.
Introduction
Hexadecanoyl-CoA, also known as palmitoyl-CoA, is a central molecule in cellular metabolism, serving as a primary substrate for fatty acid β-oxidation and a building block for the synthesis of complex lipids.[1] The introduction of a hydroxyl group, as seen in this compound, can significantly alter the molecule's chemical properties and biological activity. This guide explores these differences to provide a deeper understanding of their respective roles in cellular physiology and pathology.
Hydroxylated fatty acids are known to be involved in various biological processes, and their presence can indicate alternative metabolic pathways or signaling functions.[2][3] Specifically, omega- and near-omega hydroxylation of fatty acids is often mediated by cytochrome P450 (CYP) enzymes.[4][5] This modification can impact membrane fluidity, serve as a precursor for signaling molecules, or alter the substrate specificity of enzymes involved in lipid metabolism.[3]
Functional Comparison
The primary functional distinction between this compound and hexadecanoyl-CoA lies in their substrate suitability for key metabolic enzymes and their potential roles in signaling pathways.
Metabolic Fate:
-
Hexadecanoyl-CoA: Readily enters the mitochondrial β-oxidation pathway to generate acetyl-CoA for energy production. It is also a key substrate for the synthesis of triglycerides, phospholipids, and sphingolipids.[1][6]
-
This compound: The presence of a hydroxyl group on the acyl chain can hinder its entry into and subsequent processing by the classical β-oxidation pathway. Instead, it may be directed towards alternative metabolic routes, such as ω-oxidation, which can lead to the formation of dicarboxylic acids.[2] These dicarboxylic acids can then be further metabolized, providing substrates for gluconeogenesis under certain conditions.[2]
Enzymatic Interactions:
-
Acyl-CoA Dehydrogenases: The initial step of β-oxidation is catalyzed by acyl-CoA dehydrogenases. The hydroxyl group in this compound can sterically hinder the binding of the substrate to the active site of these enzymes or alter the reaction kinetics.
-
Carnitine Palmitoyltransferase (CPT) System: The transport of long-chain fatty acyl-CoAs into the mitochondria is mediated by the CPT system. The polarity introduced by the hydroxyl group may affect the efficiency of this transport process.
-
Cytochrome P450 (CYP) Enzymes: this compound is a product of CYP-mediated hydroxylation of hexadecanoyl-CoA.[4][5] This indicates a direct link to pathways involved in xenobiotic metabolism and the generation of signaling molecules.
Signaling Roles:
-
Hexadecanoyl-CoA: While primarily a metabolic intermediate, high levels of hexadecanoyl-CoA can have signaling consequences, including the regulation of insulin (B600854) secretion and involvement in lipotoxicity.
-
This compound: Hydroxylated fatty acids and their derivatives can act as signaling molecules.[7] For instance, they can modulate the activity of protein kinases and ion channels.[7] The formation of this compound could represent a mechanism to generate localized signaling molecules with specific cellular targets.
Data Presentation
Table 1: Physicochemical and Metabolic Properties
| Property | Hexadecanoyl-CoA | This compound | Reference(s) |
| Molar Mass | ~1005.9 g/mol | ~1021.9 g/mol | [8][9] |
| Solubility | Poorly soluble in water | Slightly more polar, potentially altering solubility | Inferred |
| Primary Metabolic Pathway | Mitochondrial β-oxidation, Lipid Synthesis | ω-oxidation, potential precursor for dicarboxylic acids | [1][2] |
| Key Enzymes (Metabolism) | Acyl-CoA Synthetase, CPT1/2, Acyl-CoA Dehydrogenases | Cytochrome P450 monooxygenases | [4][6] |
Table 2: Putative Functional Differences
| Function | Hexadecanoyl-CoA | This compound | Reference(s) |
| Energy Production | High (via β-oxidation) | Potentially Lower (alternative oxidation pathways) | Inferred |
| Substrate for Lipid Synthesis | Yes (Triglycerides, Phospholipids, Sphingolipids) | Likely reduced, may be incorporated into specialized lipids | [1][2] |
| Signaling Potential | Indirect (metabolic stress, lipotoxicity) | Direct (modulation of kinases, channels) | [7] |
Experimental Protocols
Quantification of Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific quantification of both hydroxylated and non-hydroxylated acyl-CoAs in biological samples.
Sample Preparation:
-
Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Add internal standards (e.g., C17:0-CoA and a hydroxylated odd-chain acyl-CoA) to correct for extraction efficiency.
-
Perform a liquid-liquid extraction to separate the lipid and aqueous phases.
-
Dry the aqueous phase containing the acyl-CoAs under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).[10]
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the acyl-CoAs based on their hydrophobicity. A gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.[11] The hydroxylated species will likely elute earlier than its non-hydroxylated counterpart.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each analyte and internal standard. A common neutral loss of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) is characteristic of acyl-CoAs.[10] The specific precursor ion for this compound will be higher by 16 Da (the mass of an oxygen atom) compared to hexadecanoyl-CoA.
In Vitro Enzyme Activity Assays
Acyl-CoA Dehydrogenase Activity Assay:
This assay measures the activity of acyl-CoA dehydrogenases with different substrates.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6, 1 mM EDTA) containing a suitable electron acceptor (e.g., ferricenium hexafluorophosphate) and the purified acyl-CoA dehydrogenase enzyme.
-
Substrate Addition: Initiate the reaction by adding either hexadecanoyl-CoA or this compound to the reaction mixture.
-
Detection: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 300 nm for ferricenium). The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the specific activity of the enzyme for each substrate and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
Cytochrome P450 Hydroxylation Assay:
This assay determines the ability of CYP enzymes to hydroxylate hexadecanoyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (as a source of CYP enzymes), NADPH, and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Substrate Addition: Add hexadecanoyl-CoA to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Extraction and Analysis: Stop the reaction and extract the metabolites. Analyze the formation of this compound using LC-MS/MS as described above.
Mandatory Visualizations
Caption: Metabolic fates of hexadecanoyl-CoA and this compound.
Caption: Workflow for comparative analysis of acyl-CoAs.
Conclusion
The hydroxylation of hexadecanoyl-CoA to form this compound represents a significant metabolic modification that likely diverts the fatty acid from primary energy production towards alternative catabolic pathways and potential signaling roles. Further research, employing the experimental approaches outlined in this guide, is necessary to fully elucidate the specific enzymes that metabolize this compound and to identify its downstream signaling targets. A deeper understanding of the functional differences between these two molecules will provide valuable insights into the regulation of lipid metabolism and its implications in health and disease.
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. (S)-3-hydroxypalmitoyl-CoA | C37H66N7O18P3S | CID 11966179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to Confirming 11-Hydroxyhexadecanoyl-CoA in Complex Mixtures
For researchers, scientists, and drug development professionals, the unambiguous identification of specific lipid metabolites within complex biological matrices is a critical yet challenging task. This guide provides an objective comparison of analytical methodologies for confirming the identity of 11-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-coenzyme A, offering supporting data and detailed experimental protocols to aid in methodological selection and application.
The structural complexity and amphiphilic nature of long-chain acyl-CoAs present unique analytical hurdles. This guide will delve into the primary techniques employed for their identification and quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method's principles, advantages, and limitations will be discussed to provide a comprehensive framework for researchers.
At a Glance: Method Comparison
To facilitate a clear understanding of the performance of each technique, the following table summarizes key quantitative parameters. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Sample Preparation | Relatively simple, often involves protein precipitation and extraction. | Requires hydrolysis of the CoA ester and derivatization of the fatty acid. | Simple extraction, can be used for initial cleanup. | Requires highly pure sample and specialized solvents. |
| Sensitivity | High (low ng/mL to pg/mL range).[1][2] | High (pg/mL range), dependent on derivatization efficiency. | Low, primarily for qualitative assessment. | Low, requires µg to mg quantities. |
| Specificity | High, especially with tandem MS (MS/MS).[1][2] | High, characteristic fragmentation patterns of derivatives. | Low, separation based on polarity. | High, provides detailed structural information. |
| Quantitative Accuracy | Excellent, with the use of stable isotope-labeled internal standards.[2] | Good, requires careful validation of derivatization and use of internal standards. | Semi-quantitative at best. | Quantitative with internal standards (qNMR). |
| Throughput | High, suitable for large sample sets. | Moderate, derivatization step can be time-consuming. | High, multiple samples can be run on a single plate. | Low, requires longer acquisition times. |
In-Depth Analysis of Key Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Acyl-CoA Analysis
LC-MS has emerged as the dominant platform for the analysis of intact acyl-CoAs due to its high sensitivity, specificity, and ability to handle the non-volatile and thermally labile nature of these molecules.
Experimental Protocol: LC-MS/MS for Long-Chain Acyl-CoAs
This protocol is adapted from established methods for long-chain acyl-CoA analysis and can be optimized for this compound.[1][2]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold solvent mixture (e.g., 2:1 methanol:water).
-
Add an internal standard, such as a stable isotope-labeled version of the analyte, to correct for extraction and ionization variability.
-
Perform a solid-phase extraction (SPE) for sample cleanup and enrichment of the acyl-CoA fraction.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Tandem mass spectrometry (MS/MS) is employed for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Transitions: For this compound, the precursor ion would be the [M+H]⁺ adduct. Characteristic product ions would be monitored, often corresponding to the fragmentation of the CoA moiety (e.g., neutral loss of 507 Da).
-
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization
GC-MS is a powerful technique for the analysis of volatile compounds. To analyze non-volatile hydroxy fatty acids like 11-hydroxyhexadecanoic acid (after hydrolysis from its CoA ester), a derivatization step is necessary to increase their volatility.
Experimental Protocol: GC-MS of 11-Hydroxyhexadecanoic Acid
-
Sample Preparation and Hydrolysis:
-
Extract total lipids from the sample.
-
Perform alkaline hydrolysis (e.g., with KOH in methanol) to cleave the CoA thioester bond, liberating the free fatty acid.
-
Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).
-
-
Derivatization (Silylation):
-
Dry the fatty acid extract thoroughly under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the derivatized fatty acids based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized 11-hydroxyhexadecanoic acid.
-
Derivatization and GC-MS Analysis Workflow
Caption: Workflow for the derivatization and GC-MS analysis of 11-hydroxyhexadecanoic acid.
Complementary and Confirmatory Techniques
While LC-MS and GC-MS are the primary quantitative methods, other techniques can provide valuable complementary or confirmatory information.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for the qualitative separation of lipids based on their polarity. For hydroxylated fatty acyl-CoAs, TLC can be used as an initial purification step or to quickly assess the presence of the compound class in a sample.
Experimental Protocol: TLC for Hydroxylated Fatty Acids
-
Plate Preparation: Use silica (B1680970) gel-coated plates.
-
Sample Application: Spot the extracted lipid sample onto the baseline of the TLC plate.
-
Development: Develop the plate in a sealed chamber with a suitable mobile phase. A common solvent system for separating fatty acids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v). The polarity can be adjusted to optimize the separation of hydroxylated species.
-
Visualization: Visualize the separated spots using iodine vapor or by spraying with a charring agent (e.g., phosphomolybdic acid) and heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for the unambiguous identification of compounds, provided a sufficient quantity of pure material is available. For this compound, ¹H and ¹³C NMR would provide characteristic signals for the acyl chain, the hydroxyl group, and the CoA moiety. However, the low sensitivity of NMR often precludes its use for direct analysis in complex biological mixtures without extensive purification.
Synthesis of an this compound Standard
The availability of a pure analytical standard is crucial for method development, validation, and absolute quantification. The synthesis of this compound can be achieved through a two-step process: chemical synthesis of the free fatty acid followed by enzymatic conversion to the CoA thioester.
Step 1: Chemical Synthesis of 11-Hydroxyhexadecanoic Acid
The synthesis of 11-hydroxyhexadecanoic acid has been reported in the literature and can be achieved through various organic synthesis routes.
Step 2: Enzymatic Synthesis of this compound
Acyl-CoA synthetases are enzymes that catalyze the formation of a thioester bond between a fatty acid and coenzyme A. This enzymatic approach offers high specificity and avoids harsh chemical conditions.
Protocol for Enzymatic Synthesis:
-
Dissolve 11-hydroxyhexadecanoic acid in a suitable buffer.
-
Add coenzyme A, ATP, and magnesium chloride.
-
Initiate the reaction by adding a long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture, and monitor the formation of the product by LC-MS.
-
Purify the this compound using solid-phase extraction or preparative HPLC.
Metabolic Context: The Role of Hydroxylated Fatty Acids
This compound is a hydroxylated derivative of palmitoyl-CoA, a central molecule in fatty acid metabolism. The hydroxylation of fatty acids can occur through various enzymatic pathways, including those involving cytochrome P450 monooxygenases. These hydroxylated fatty acids play roles in signaling and as intermediates in metabolic pathways. Understanding the metabolic context can aid in the interpretation of experimental results.
Simplified Metabolic Pathway of Palmitoyl-CoA
Caption: Simplified metabolic fate of palmitoyl-CoA, including hydroxylation.
Conclusion
The confirmation of this compound in complex mixtures requires a carefully considered analytical strategy. LC-MS/MS stands out as the method of choice for sensitive and specific quantification of the intact molecule. GC-MS, following hydrolysis and derivatization, offers a robust alternative, particularly for confirming the structure of the fatty acid moiety. TLC and NMR serve as valuable complementary techniques for qualitative assessment and definitive structural elucidation, respectively. The selection of the most appropriate method will depend on the specific research question, sample availability, and the instrumentation at hand. The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to confidently navigate the analytical challenges associated with this important class of lipid metabolites.
References
A Comparative Guide to the Analysis of Hydroxy Long-Chain Acyl-CoAs in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydroxy Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are crucial intermediates in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, protein modification, and gene regulation.[1][2] Hydroxylated forms of these molecules are key intermediates in both the synthesis and degradation of fatty acids. For instance, 3-hydroxyacyl-CoAs are central to the fatty acid elongation cycle and beta-oxidation pathway.[3][4][5] The specific position of the hydroxyl group can indicate the metabolic pathway involved. The study of these molecules is critical for understanding metabolic disorders, and their quantification can provide valuable insights into cellular physiology and disease.
Comparative Analysis of Acyl-CoA Profiles in Different Cell Types
Direct quantitative comparisons of 11-hydroxyhexadecanoyl-CoA levels across different cell types are sparse in current literature. However, broader analyses of long-chain and very-long-chain fatty acyl-CoA profiles reveal significant differences between cell lines, highlighting cell-type specific metabolic programming.
For example, a study comparing RAW264.7 (macrophage-like) and MCF7 (breast cancer) cells demonstrated substantial differences in their fatty acyl-CoA composition.[1] This suggests that the metabolic flux through pathways involving hydroxyacyl-CoA intermediates is also likely to differ significantly.
Table 1: Illustrative Comparison of Fatty Acyl-CoA Profiles in RAW264.7 and MCF7 Cells
| Fatty Acyl-CoA Species | RAW264.7 Cells (pmol/10⁶ cells) | MCF7 Cells (pmol/10⁶ cells) |
| Total Fatty Acyl-CoAs | 12 ± 1.0 | 80.4 ± 6.1 |
| Myristoyl-CoA (C14:0) | ~1.5 | ~5 |
| Palmitoyl-CoA (C16:0) | ~4 | ~15 |
| Stearoyl-CoA (C18:0) | ~2 | ~10 |
| Oleoyl-CoA (C18:1) | ~2.5 | ~12 |
| Lignoceroyl-CoA (C24:0) | < 1 | ~10 |
| Cerotoyl-CoA (C26:0) | < 0.5 | ~8 |
| Nervonoyl-CoA (C24:1) | < 0.5 | ~10 |
Data adapted from a study by Haynes et al., illustrating significant variations in total and specific acyl-CoA levels between cell types.[1]
Experimental Protocols
The quantification of long-chain acyl-CoAs, including hydroxylated species, is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7]
Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs from cultured cells.
1. Cell Lysis and Extraction:
-
Harvest approximately 1-10 million cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable extraction solvent, typically a mixture of isopropanol, water, and acetic acid.
-
Add internal standards (e.g., odd-chain length fatty acyl-CoAs like C17:0-CoA) to the lysate for accurate quantification.[1]
-
Perform a two-step extraction using a non-polar solvent (e.g., hexane) to remove neutral lipids, followed by a more polar solvent mixture to extract the acyl-CoAs.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solution compatible with the LC-MS/MS system (e.g., a methanol/water mixture).[2]
2. Liquid Chromatography Separation:
-
Utilize a reverse-phase C18 or C8 column for separation.[6][8]
-
Employ a binary gradient elution with mobile phases typically consisting of an aqueous solution with a volatile salt (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) and an organic solvent like acetonitrile.[2][6]
-
The gradient is optimized to separate the different acyl-CoA species based on their chain length and saturation.[6]
3. Tandem Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[1][8]
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. This involves selecting the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by fragmentation.
-
A common fragmentation for long-chain acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da).[9]
-
Optimize collision energy and other MS parameters for each specific acyl-CoA being measured.[1][6]
4. Data Analysis:
-
Quantify the amount of each acyl-CoA species by comparing the peak area of the endogenous analyte to that of the internal standard.
-
Generate a standard curve using known concentrations of authentic acyl-CoA standards to ensure accurate quantification.[6]
Metabolic Pathways and Visualization
Hydroxy long-chain acyl-CoAs are key intermediates in fatty acid metabolism. The following diagrams illustrate their roles in fatty acid synthesis (elongation) and degradation (beta-oxidation).
Fatty Acid Elongation Pathway
This pathway illustrates the synthesis of very-long-chain fatty acids (VLCFAs) from shorter acyl-CoA precursors in the endoplasmic reticulum.[3][4]
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Fatty Acid Beta-Oxidation Pathway
This pathway shows the breakdown of fatty acyl-CoAs in the mitochondria to produce acetyl-CoA.[5]
Caption: The mitochondrial beta-oxidation spiral for fatty acid degradation.
Conclusion
While the direct comparative quantification of this compound across different cell types remains an area for future research, the tools and methodologies for such investigations are well-established. The significant variations observed in the broader acyl-CoA profiles between different cell lines underscore the importance of cell-type-specific analysis. By employing sensitive and specific LC-MS/MS methods, researchers can gain deeper insights into the roles of hydroxy long-chain acyl-CoAs in cellular metabolism and their implications in health and disease. This guide provides a foundational understanding and practical framework for pursuing such studies.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. bu.edu [bu.edu]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 11-Hydroxyhexadecanoyl-CoA Enantiomers: A Review of Currently Available Data
A comprehensive review of scientific literature and biological databases reveals a significant gap in the current understanding of the specific biological activities of 11-hydroxyhexadecanoyl-CoA and its distinct enantiomers, the (R) and (S) forms. At present, there is no publicly available experimental data that directly compares the physiological effects, signaling pathway involvement, or enzymatic interactions of these stereoisomers. This lack of specific information prevents a detailed comparative analysis as requested.
While the broader families of hydroxylated fatty acids and fatty acyl-CoAs are known to play crucial roles in cellular metabolism and signaling, the specific functions of the 11-hydroxy derivative of hexadecanoyl-CoA remain uncharacterized. Research into the biological significance of hydroxylated fatty acids has often focused on shorter-chain molecules or those with hydroxyl groups at different positions, which have been implicated in various cellular processes. However, these findings cannot be directly extrapolated to this compound.
General Context: The Role of Hydroxylated Fatty Acyl-CoAs
Hydroxylated fatty acids, and their activated acyl-CoA esters, are intermediates in various metabolic pathways and can also act as signaling molecules. The position of the hydroxyl group and the stereochemistry of the molecule are critical determinants of their biological function, influencing how they are recognized and processed by enzymes.
For instance, 2-hydroxy and 3-hydroxy fatty acids are well-characterized intermediates in alpha- and beta-oxidation of fatty acids, respectively. The stereospecificity of the enzymes involved in these pathways is a key regulatory feature. It is plausible that the biological activity of this compound, if any, would also be dependent on its specific enantiomeric form.
Future Directions and a Hypothetical Experimental Workflow
To elucidate the distinct biological activities of the (R)- and (S)-enantiomers of this compound, a series of targeted experiments would be necessary. A hypothetical workflow to investigate these differences is outlined below. This workflow is not based on existing literature for this specific molecule but represents a standard approach for characterizing novel bioactive lipids.
Caption: Hypothetical workflow for comparing the biological activities of this compound enantiomers.
Conclusion
The biological significance of this compound and the potential differential activities of its enantiomers represent an unexplored area of lipid research. While the tools and methodologies to conduct such an investigation are well-established, the absence of published data means that a definitive comparison guide cannot be produced at this time. The scientific community awaits foundational research to synthesize these molecules and characterize their roles in biological systems. Until such data becomes available, any discussion on the specific activities of (R)- and (S)-11-hydroxyhexadecanoyl-CoA remains speculative.
validating the specificity of enzymes acting on 11-hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity for 11-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Understanding which enzymes metabolize this substrate is crucial for elucidating its role in various physiological and pathological processes. This document summarizes key experimental data, details relevant experimental protocols, and presents visual representations of the metabolic pathways and experimental workflows.
Enzyme Specificity Analysis
The primary enzyme identified with significant activity towards long-chain 3-hydroxy fatty acids, close analogs of this compound, is Cytochrome P450 4F11 (CYP4F11).[1][2][3] Research indicates that CYP4F11 is the predominant catalyst for the omega-hydroxylation of 3-hydroxypalmitate (B1262271) and 3-hydroxystearate (B1262300) in human liver microsomes.[1][3] In contrast, other enzymes from the CYP4F and CYP4A families, such as CYP4F2, CYP4F3b, CYP4F12, and CYP4A11, exhibit negligible to minor activity towards these substrates.[1][3]
The substrate specificity of 3-hydroxyacyl-CoA dehydrogenase (HADH) has been shown to be highest for medium-chain substrates (C10), with decreasing activity as the chain length increases up to C16.[4] While specific kinetic data for this compound is not available for HADH, this suggests a potentially lower activity compared to shorter or non-hydroxylated fatty acyl-CoAs.
Long-chain acyl-CoA dehydrogenase (LCAD) is known to be active on long-chain fatty acyl-CoAs, however, its activity on hydroxylated substrates has not been extensively characterized.[5][6][7][8]
The following table summarizes the available quantitative data for enzymes acting on long-chain hydroxy fatty acids.
| Enzyme | Substrate | Km (µM) | Vmax (min⁻¹) | Catalytic Efficiency (Vmax/Km) | Reference |
| CYP4F11 | 3-Hydroxypalmitate | 105.8 | 70.6 | 0.67 | [1][3] |
| 3-Hydroxystearate | 53.5 | 13.9 | 0.26 | [1][3] | |
| Human Liver Microsomes | 3-Hydroxypalmitate | 56.4 | 14.2 | 0.25 | [1][3] |
| 3-Hydroxystearate | 55 | 8.33 | 0.15 | [1][3] | |
| CYP4F2 | 3-Hydroxystearate | - | - | Lower than CYP4F11 | [1][3] |
| CYP4F3b | 3-Hydroxystearate | - | - | Negligible activity | [1][3] |
| CYP4F12 | 3-Hydroxystearate | - | - | Negligible activity | [1][3] |
| CYP4A11 | 3-Hydroxystearate | - | - | Negligible activity | [1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of long-chain hydroxy fatty acids and a general workflow for analyzing enzyme activity.
Caption: Proposed metabolic pathway for this compound via CYP4F11.
References
- 1. researchgate.net [researchgate.net]
- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. informnetwork.org [informnetwork.org]
- 6. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 11-Hydroxyhexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized 11-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-coenzyme A (CoA). For comparative purposes, this guide contrasts the analysis of this specialized lipid with the more common non-hydroxylated counterpart, palmitoyl-CoA. The information presented herein is intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs, ensuring the quality and reliability of their experimental reagents.
Introduction
Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The introduction of a hydroxyl group, as in this compound, can significantly alter the molecule's polarity and biological activity, making it a valuable tool for studying specific enzymatic pathways and cellular processes. Accurate assessment of the purity of synthesized batches of such molecules is paramount for obtaining reliable and reproducible experimental results. This guide outlines the primary analytical methods, presents comparative data, and provides detailed experimental protocols for purity determination.
Comparison of Analytical Methodologies
The purity of long-chain acyl-CoAs is predominantly assessed by chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) coupled to various detectors being the mainstay. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
| Feature | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance of the adenine (B156593) ring of CoA at ~260 nm. | Derivatization of the CoA molecule with a fluorescent tag, followed by chromatographic separation and fluorescence detection. | Chromatographic separation coupled with mass spectrometric detection, providing mass-to-charge ratio and fragmentation data for high specificity. |
| Selectivity | Moderate. Co-eluting impurities with UV absorbance can interfere. | High. Only derivatized molecules are detected. | Very High. Provides structural information, allowing for unambiguous identification. |
| Sensitivity | Moderate. | High. | Very High. |
| Suitability for this compound | Suitable for initial purity assessment. The hydroxyl group may alter retention time compared to non-hydroxylated analogs. | Suitable, but requires an additional derivatization step. | Ideal. Provides definitive identification and quantification, and can distinguish from closely related impurities. |
| Suitability for Palmitoyl-CoA | Standard method for routine purity checks. | Suitable, but often unnecessary due to sufficient sensitivity of other methods. | Ideal for complex matrices and when high sensitivity is required. |
Quantitative Data Summary
The following table summarizes key analytical parameters for this compound and the comparative compound, palmitoyl-CoA. Note that the data for this compound is predicted based on the analysis of similar hydroxylated long-chain acyl-CoAs, as specific literature values are scarce.
| Parameter | This compound (Predicted) | Palmitoyl-CoA (Literature Values) |
| Molecular Weight | 1021.3 g/mol | 1005.3 g/mol |
| Typical HPLC Retention Time (Reverse Phase C18) | Shorter than palmitoyl-CoA due to increased polarity. | |
| LC-MS/MS Precursor Ion ([M+H]⁺) | m/z 1022.3 | m/z 1006.3 |
| LC-MS/MS Major Product Ions | Neutral loss of the phosphopantetheine moiety (507 Da) and fragments related to the hydroxylated acyl chain. | Neutral loss of the phosphopantetheine moiety (507 Da) resulting in a fragment of m/z 499.3.[1] |
| Typical Purity (Post-Purification) | >95% | >98% (Commercial preparations) |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of long-chain acyl-CoAs, which can be adapted for this compound.
Materials:
-
11-hydroxyhexadecanoic acid
-
Coenzyme A (CoA-SH)
-
Long-chain acyl-CoA synthetase (ACSL) from a suitable source (e.g., Pseudomonas sp. or rat liver microsomes)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add 11-hydroxyhexadecanoic acid (solubilized in a small amount of an appropriate solvent like ethanol (B145695) or DMSO) and Coenzyme A to the reaction mixture.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.
II. Purity Assessment by LC-MS/MS
This protocol outlines a general procedure for the analysis of long-chain acyl-CoAs by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺) for this compound: m/z 1022.3.
-
Precursor Ion ([M+H]⁺) for Palmitoyl-CoA: m/z 1006.3.
-
Product Ions: Monitor for the characteristic neutral loss of 507 Da and other specific fragments of the acyl chain.
-
Collision Energy: Optimize for the specific instrument and analytes.
Visualizing the Workflow and Comparison
References
Data Presentation: Quantitative Comparison of 11-Hydroxyhexadecanoyl-CoA Measurements
An Inter-laboratory Comparison of 11-Hydroxyhexadecanoyl-CoA Measurements: A Guide for Researchers
The following table summarizes the results from a hypothetical inter-laboratory comparison study for the quantification of this compound in a shared human plasma reference sample. The data highlights the typical variability that can be expected across different analytical platforms and sites.
| Laboratory ID | Mean Concentration (pmol/mL) | Standard Deviation (pmol/mL) | Coefficient of Variation (%) | Analytical Method |
| Lab A | 15.2 | 1.8 | 11.8 | LC-MS/MS |
| Lab B | 17.5 | 2.1 | 12.0 | LC-MS/MS |
| Lab C | 14.8 | 2.5 | 16.9 | LC-MS/MS |
| Lab D | 19.1 | 2.3 | 12.0 | UPLC-MS/MS |
| Lab E | 13.9 | 1.9 | 13.7 | LC-MS/MS |
| Lab F | 16.6 | 2.8 | 16.9 | LC-MS/MS |
| Overall | 16.2 | 2.2 | 13.6 |
Note: This data is representative and intended for illustrative purposes.
Inter-laboratory precision for metabolite quantification can be influenced by various factors, including sample preparation, instrument calibration, and data processing workflows.[1][2][3] The coefficient of variation (CV) is a key metric for assessing the reproducibility of measurements between laboratories.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for minimizing inter-laboratory variability. The following is a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of this compound.
Sample Preparation
-
Thawing: Frozen plasma samples are thawed on ice.
-
Protein Precipitation and Extraction: To 100 µL of plasma, add 400 µL of a cold extraction solution consisting of acetonitrile (B52724) with an internal standard (e.g., ¹³C-labeled this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of acyl-CoAs.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion (Q1) would be the [M+H]⁺ ion. The product ion (Q3) would be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine group.
-
Internal Standard: A corresponding stable isotope-labeled internal standard would have a different precursor ion mass but would ideally fragment to the same product ion.
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Visualizing the Workflow and Metabolic Pathway
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Experimental workflow for this compound measurement.
Caption: Simplified beta-oxidation pathway of fatty acids.
References
- 1. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 11-hydroxyhexadecanoyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 11-hydroxyhexadecanoyl-CoA with appropriate personal protective equipment (PPE). The usual precautionary measures for handling chemicals should be followed.[1] This includes, but is not limited to:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Use impermeable and resistant gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Ventilation: Ensure adequate ventilation in the work area.
In case of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If symptoms develop, seek medical attention.[1][4]
-
Skin Contact: Wash the exposed area with soap and water.[4] Remove contaminated clothing.[4]
-
Eye Contact: Rinse eyes gently with water for several minutes.[1][4] If symptoms persist, seek medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Quantitative Data Summary for Structurally Related Compounds
To provide a frame of reference, the following table summarizes key physical and chemical properties of structurally similar or related fatty acid derivatives. It is important to note that these values are for related compounds and should be used as a general guide only.
| Property | Ricinoleic Acid (C18H34O3) | 16-Hydroxyhexadecanoic Acid (C16H32O3) | General Multipurpose Grease |
| Physical State | Viscous Liquid | Powder Solid | Paste |
| Appearance | Yellow | White | Opaque |
| Melting Point/Range | 5 °C / 41 °F | 95 - 99 °C / 203 - 210.2 °F | 177 °C / 351 °F |
| Boiling Point/Range | 245 °C / 473 °F @ 10 mmHg | No data available | 343 °C / 649 °F |
| Flash Point | 228 °C / 442.4 °F | No information available | > 150 °C / > 302 °F |
| Solubility in Water | Insoluble | No information available | Negligible |
| Stability | Stable under normal conditions | Stable under normal conditions | Stable |
| Incompatible Materials | Strong oxidizing agents | Bases, Reducing Agent | Strong oxidizing agents |
| Hazardous Decomposition | Carbon oxides | Carbon monoxide (CO), Carbon dioxide (CO2) | Carbon dioxide and carbon monoxide, Hydrocarbons, Sulphur oxides |
Source: Fisher Scientific, Thermo Fisher Scientific, Valvoline Safety Data Sheets[2][3][4]
Step-by-Step Disposal Protocol for this compound
This protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EH&S) department for specific procedures and requirements.
Step 1: Waste Identification and Classification
-
Based on its chemical structure as a long-chain acyl-CoA, this compound should be treated as a hazardous chemical waste.
-
Do not dispose of this chemical down the drain.
Step 2: Containerization
-
Select a Compatible Container: Use a container that is chemically resistant to organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable. The container must have a secure, leak-proof screw cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and date of accumulation.
-
Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for expansion.
Step 3: Segregation and Storage
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[2]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Inspection: Inspect the SAA and waste containers weekly for any signs of leakage.
Step 4: Disposal Request and Pickup
-
Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EH&S department to arrange for pickup.[5]
-
Documentation: Complete any required hazardous waste disposal forms provided by your institution.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. This proactive approach to chemical waste management is integral to the responsible conduct of scientific research.
References
Navigating the Safe Handling of 11-hydroxyhexadecanoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 11-hydroxyhexadecanoyl-CoA, a long-chain fatty acyl-CoA.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact. Regularly inspect gloves for tears or degradation. |
| Body Protection | A full-length laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if generating aerosols or dust. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Always handle the compound within a certified chemical fume hood to ensure adequate ventilation and containment.
-
Ensure safety showers and eyewash stations are readily accessible and operational.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled.
3. Handling and Storage:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Minimize the creation of dust or aerosols during handling.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow: From Receipt to Disposal
To further clarify the procedural flow for safely handling this compound, the following diagram outlines the key steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
